5-Ethyl-2-fluoroaniline
Description
BenchChem offers high-quality 5-Ethyl-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQFCOXWCJXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442640 | |
| Record name | 2-fluoro-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-89-7 | |
| Record name | 2-fluoro-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethyl-2-fluoroaniline CAS number and properties
Physicochemical Profile and Synthetic Utility[1]
Executive Summary
5-Ethyl-2-fluoroaniline (CAS: 1583-89-7 ) is a specialized disubstituted aniline derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by the orthogonal electronic effects of its substituents—the electron-withdrawing fluorine atom at the ortho position and the electron-donating ethyl group at the meta position (relative to the amine)—this compound offers unique reactivity patterns for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. It is a key intermediate in the development of antitubercular agents, kinase inhibitors, and advanced heterocyclic building blocks.
Identity & Physicochemical Characterization[1][4]
This compound is defined by the presence of a primary amine, a fluorine atom, and an ethyl chain on a benzene core. The specific regiochemistry (5-ethyl vs. 2-fluoro) dictates its steric and electronic profile, making it distinct from its isomer, 2-ethyl-5-fluoroaniline.
| Property | Specification |
| IUPAC Name | 5-Ethyl-2-fluoroaniline |
| CAS Number | 1583-89-7 |
| Synonyms | 3-Amino-4-fluoroethylbenzene; Benzenamine, 5-ethyl-2-fluoro- |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| SMILES | CCC1=CC(=C(C=C1)F)N |
| InChI Key | CJAQFCOXWCJXNE-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
-
Physical State: Clear to pale yellow liquid or low-melting solid (dependent on purity).
-
Boiling Point: ~215–225°C (Predicted at 760 mmHg); typically distilled under reduced pressure (e.g., 95–100°C at 10 mmHg).
-
Density: ~1.09 g/cm³ (Predicted).
-
pKa (Conjugate Acid): ~3.8–4.0. The ortho-fluorine atom lowers the basicity of the aniline (compared to aniline pKa ~4.6) via inductive withdrawal, while the meta-ethyl group provides slight stabilization.
-
Solubility: Soluble in organic solvents (DCM, ethyl acetate, methanol); sparingly soluble in water.
Synthetic Pathways[1]
The synthesis of 5-ethyl-2-fluoroaniline requires careful regiochemical control to avoid the formation of the 4-ethyl-2-fluoro isomer. Two primary routes are established: the Acetophenone Reduction Route (High Specificity) and the Direct Nitration Route (Industrial/Lower Specificity).
Route A: Reduction of 5-Acetyl-2-fluoroaniline (High Fidelity)
This pathway ensures correct substituent placement by locking the carbon skeleton before the final reduction.
-
Starting Material: 1-(3-Amino-4-fluorophenyl)ethanone (CAS 2002-82-6).[3]
-
Transformation: Reduction of the carbonyl group to a methylene group.
-
Methodology:
-
Wolff-Kishner Reduction: Treatment with hydrazine hydrate (
) and strong base (KOH) in high-boiling solvent (ethylene glycol). -
Catalytic Hydrogenation: Pd/C catalyzed hydrogenation can be used if conditions are tuned to reduce the ketone without dehalogenating the aryl fluoride.
-
Route B: Nitration of 1-Ethyl-4-fluorobenzene
Direct nitration is shorter but suffers from regioselectivity issues due to competing directing effects.
-
Substrate: 1-Ethyl-4-fluorobenzene.[4]
-
Reagents:
. -
Challenge: The ethyl group is an ortho/para activator, while fluorine is an ortho/para director (but deactivating). Nitration typically favors the position ortho to the alkyl group (yielding the 2-ethyl-5-fluoro isomer). Isolation of the target 5-ethyl-2-fluoro isomer requires rigorous fractional distillation.
Figure 1: Synthetic retrosynthesis comparing the high-fidelity acetophenone reduction route against the direct nitration approach.
Reactivity & Functionalization[5]
5-Ethyl-2-fluoroaniline serves as a versatile nucleophile and scaffold. Its reactivity is governed by the steric hindrance of the ortho-fluorine and the electronic donation of the ethyl group.
3.1 Electrophilic Aromatic Substitution (EAS)
The amino group is the strongest activator. Incoming electrophiles (halogens, nitro groups) will be directed para to the amino group (Position 4) or ortho to the amino group (Position 6).
-
Position 4: Sterically accessible and activated by the amine.
-
Position 6: Sterically crowded by the ethyl group (at position 5).[5]
-
Result: Substitution predominantly occurs at Position 4 .
3.2 Heterocycle Formation
The ortho-fluoroaniline motif is a classic precursor for benzoxazoles and benzimidazoles.
-
Cyclization: Reaction with carboxylic acids or aldehydes, followed by intramolecular nucleophilic aromatic substitution (
) displacing the fluorine, yields 5-ethyl-benzoxazoles.
3.3 Sandmeyer & Diazotization
The primary amine can be converted to a diazonium salt (
-
Aryl Chlorides/Bromides: Via Cu(I) salts.
-
Phenols: Via hydrolysis.
-
Biaryls: Via Suzuki-Miyaura coupling (using the diazonium or derived halide).
Applications in Drug Development[5]
The 5-ethyl-2-fluoroaniline scaffold is increasingly utilized in "Fragment-Based Drug Discovery" (FBDD).
-
Kinase Inhibitors: The aniline nitrogen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., VEGFR, EGFR). The fluorine atom modulates pKa and metabolic stability (blocking oxidation at the ring), while the ethyl group fills hydrophobic pockets.
-
Antitubercular Agents: Derivatives of this aniline, particularly fused heterobicyclic compounds (e.g., imidazo[2,1-b]oxazines), have shown bactericidal activity against Mycobacterium tuberculosis.[6] The ethyl group provides necessary lipophilicity for cell wall penetration.
-
Metabolic Stability: The fluorine at position 2 blocks metabolic hydroxylation at that site and electronically deactivates the ring slightly, potentially extending the half-life of the drug candidate.
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to aniline permeability), safety goggles, and lab coat.
-
Storage: Store under inert atmosphere (Nitrogen or Argon) in a cool, dark place. Anilines are prone to oxidation (darkening) upon air exposure.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; anilines are toxic to aquatic life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10630567, 5-Ethyl-2-fluoroaniline. Retrieved from [Link]
-
GlobalChemMall. 1-(3-amino-4-fluorophenyl)ethanone Properties and Downstream Products. Retrieved from [Link]
- Google Patents (2016).WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis. (Demonstrates synthesis of chloro-analogues and utility of the scaffold).
Sources
- 1. 129373-04-2|4-(tert-Butyl)-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 2. 1583-89-7|5-Ethyl-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. 1-Ethyl-4-fluorobenzene | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
- 6. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
Synthesis of 5-Ethyl-2-fluoroaniline from 2-fluoro-5-ethylnitrobenzene
The following technical guide details the synthesis of 5-Ethyl-2-fluoroaniline from 2-fluoro-5-ethylnitrobenzene . This document is structured for application scientists and process chemists, focusing on chemo-selectivity, process safety, and scalability.
Executive Summary & Strategic Analysis
Target Molecule: 5-Ethyl-2-fluoroaniline (CAS: 1583-89-7) Starting Material: 2-Fluoro-5-ethylnitrobenzene Reaction Type: Chemo-selective Nitro Reduction
The transformation of 2-fluoro-5-ethylnitrobenzene to 5-ethyl-2-fluoroaniline requires the reduction of a nitro group (
Critical Process Parameters (CPPs)
-
Chemo-selectivity (Defluorination Risk): While the Carbon-Fluorine (C-F) bond is thermodynamically stronger (
) than C-Cl or C-Br bonds, catalytic hydrogenation over highly active Palladium (Pd) surfaces can induce hydrodefluorination, particularly at elevated temperatures ( ) or acidic pH. -
Exotherm Management: Nitro reductions are highly exothermic (
). Uncontrolled heat release can lead to thermal runaways or promote side reactions (e.g., condensation to azo/azoxy species). -
Impurity Profile: Incomplete reduction leads to hydroxylamine intermediates (
), which are potential genotoxic impurities (PGIs) and must be strictly controlled to in pharmaceutical intermediates.
Reaction Pathway & Logic
The following diagram illustrates the reaction pathway, highlighting the desired route versus the critical hydrodefluorination side reaction that must be avoided.
Figure 1: Reaction pathway illustrating the stepwise reduction and the risk of hydrodefluorination.[1]
Method A: Catalytic Hydrogenation (Scalable/Green)
Best for: Large-scale production, clean workup, high throughput. Catalyst Selection: Platinum on Carbon (Pt/C) is preferred over Palladium on Carbon (Pd/C). Platinum is less active toward C-halogen hydrogenolysis, offering a wider safety margin against defluorination.
Reagents & Materials
| Component | Specification | Function |
| Substrate | 2-Fluoro-5-ethylnitrobenzene | Starting Material |
| Catalyst | 5% Pt/C (sulfided optional) | Selective Catalyst |
| Solvent | Methanol or Ethanol (Anhydrous) | Solvent |
| Hydrogen | >99.9% Purity | Reducing Agent |
Step-by-Step Protocol
-
Reactor Loading:
-
Purge a high-pressure autoclave (Hastelloy or SS316) with Nitrogen (
) to remove oxygen. -
Charge 2-Fluoro-5-ethylnitrobenzene (1.0 eq) dissolved in Methanol (5-10 volumes).
-
Add 5% Pt/C (0.5 - 1.0 wt% loading relative to substrate). Note: Wet catalyst (50% water) is safer to handle to prevent ignition.
-
-
Hydrogenation:
-
Seal reactor and purge with
( bar), then with ( bar). -
Pressurize to 3–5 bar (45–75 psi) with
. -
Set agitation to high shear (800–1000 rpm) to eliminate mass transfer limitations.
-
Maintain temperature at 25–35°C . Caution: Do not exceed 50°C to ensure F-retention.
-
-
Reaction Monitoring:
-
Monitor
uptake. Reaction is complete when uptake plateaus. -
IPC (In-Process Control): Check by HPLC/GC. Target: SM
, Hydroxylamine .
-
-
Workup:
-
Filter the catalyst through a Celite pad or sintered filter (recover Pt for recycling).
-
Concentrate the filtrate under reduced pressure (
). -
Purification: Distillation under high vacuum is recommended for high purity (Product is a liquid/low-melting solid).
-
Method B: Bechamp Reduction (Fe/Acid) (Robust/Lab-Scale)
Best for: Small batches, labs without high-pressure equipment, or if defluorination is observed in Method A. Mechanism: Electron transfer from Iron surface. Zero risk of defluorination.
Reagents & Materials
| Component | Specification | Function |
| Iron Powder | 325 mesh, reduced | Reductant (3.0 - 4.0 eq) |
| Acid Catalyst | Electrolyte/Proton Source | |
| Solvent | Ethanol/Water (3:1) | Reaction Medium |
Step-by-Step Protocol
-
Activation:
-
In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (4.0 eq) in Ethanol/Water (3:1 ratio, 10 volumes).
-
Add Ammonium Chloride (
) (0.5 eq) or catalytic Acetic Acid. -
Heat to reflux (
) for 15 minutes to etch/activate the iron surface.
-
-
Addition:
-
Slowly add 2-Fluoro-5-ethylnitrobenzene (1.0 eq) dropwise over 30–60 minutes.
-
Exotherm Control: The reaction is vigorous. Maintain reflux using the heat of reaction; remove external heating if boiling becomes too violent.
-
-
Digestion:
-
Stir at reflux for 2–4 hours.
-
IPC: TLC or GC (Disappearance of nitro compound).
-
-
Workup:
-
Cool to room temperature.
-
Basify mixture to pH 9–10 using saturated Sodium Carbonate (
) to precipitate iron salts as Iron(II/III) oxides/hydroxides. -
Filter the iron sludge through Celite. Wash the cake with Ethyl Acetate.
-
Separation: Separation of phases. Extract aqueous layer with Ethyl Acetate (
). -
Dry organic layer over
, filter, and concentrate.
-
Process Workflow & Equipment
The following diagram outlines the unit operations for the catalytic hydrogenation route (Method A).
Figure 2: Unit operation workflow for the catalytic hydrogenation process.
Analytical Validation
To ensure the integrity of the synthesized product, the following analytical specifications must be met.
| Test | Method | Acceptance Criteria |
| Identity | Consistent with structure. Key signals: Ethyl triplet/quartet, aromatic coupling patterns. | |
| Identity | Singlet (approx -120 to -140 ppm). Absence of defluorinated peak. | |
| Purity | HPLC (C18, ACN/Water) | |
| Impurity A | GC/HPLC | 2-Fluoro-5-ethylnitrobenzene (SM) |
| Impurity B | GC/HPLC | 3-Ethylaniline (Defluorinated) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Defluorination Observed | Reaction temp too high or Pd catalyst used. | Switch to Pt/C. Lower temp to |
| Incomplete Conversion | Poisoned catalyst or H2 starvation. | Increase agitation speed. Check H2 pressure. Use fresh catalyst. |
| Azo/Azoxy Impurities | Heat accumulation / Lack of protons. | Ensure adequate cooling. In chemical reduction, ensure sufficient acid/NH4Cl is present. |
References
- European Patent Office. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
-
Royal Society of Chemistry. (2021). Selective hydrogenation of substituted nitrobenzenes using heterogeneous catalysts.[2] New Journal of Chemistry. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health (NIH). (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. PMC. Retrieved February 4, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Solubility of 5-Ethyl-2-fluoroaniline in Organic Solvents
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. Authored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predictive analysis based on its molecular structure, and provides detailed, field-proven methodologies for empirical solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
5-Ethyl-2-fluoroaniline is a substituted aniline derivative whose utility in the synthesis of active pharmaceutical ingredients (APIs) is of significant interest. The solubility of such an intermediate is a paramount physical property, profoundly influencing reaction kinetics, purification strategies, and ultimately, the efficiency and scalability of the entire drug manufacturing process. A thorough understanding of its behavior in various organic solvents is not merely academic; it is a cornerstone of rational process development, enabling chemists to select optimal solvent systems for synthesis, crystallization, and formulation. This guide, therefore, aims to equip the discerning scientist with the foundational knowledge and practical tools to navigate the solubility landscape of this important molecule.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute and solvent molecules. The molecular structure of 5-Ethyl-2-fluoroaniline, presented below, provides critical insights into its expected solubility profile.
Molecular Structure of 5-Ethyl-2-fluoroaniline:
-
Aromatic Ring: The benzene ring is inherently nonpolar and contributes to van der Waals interactions.
-
Amino Group (-NH₂): This functional group is polar and capable of acting as a hydrogen bond donor.
-
Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces polarity and can act as a hydrogen bond acceptor.
-
Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and increases the molecule's lipophilicity.
The presence of both polar (amino and fluoro groups) and nonpolar (aromatic ring and ethyl group) moieties suggests that 5-Ethyl-2-fluoroaniline will exhibit a broad range of solubilities across various organic solvents. The computed XLogP3 value of 2.1 further indicates a greater hydrophobic character compared to unsubstituted aniline, suggesting enhanced solubility in less polar solvents.[1][2]
Hansen Solubility Parameters (HSP): A Quantitative Approach to Prediction
Qualitative Solubility Profile of Substituted Anilines
While quantitative data for 5-Ethyl-2-fluoroaniline is scarce, the solubility of the parent compound, aniline, provides a valuable baseline. Aniline is known to be soluble in a wide array of organic solvents, including ethanol, ether, acetone, chloroform, and benzene.[6][7][8] Given the increased lipophilicity imparted by the ethyl group, it is reasonable to predict that 5-Ethyl-2-fluoroaniline will also be readily soluble in these solvents, and likely exhibit enhanced solubility in nonpolar solvents such as toluene and hexane compared to aniline.
Table 1: Predicted Qualitative Solubility of 5-Ethyl-2-fluoroaniline in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amino group. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | Dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | High | π-π stacking and van der Waals forces with the aromatic ring. |
| Chlorinated | Dichloromethane, Chloroform | High | Dipole-dipole and dispersion forces. |
| Ethers | Diethyl ether, THF | High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Alkanes | Hexane, Heptane | Moderate to High | Increased lipophilicity from the ethyl group enhances solubility. |
| Water | - | Low | The hydrophobic character of the aromatic ring and ethyl group outweighs the polarity of the amino and fluoro groups. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise, quantitative solubility data, empirical determination is essential. The following section outlines a robust, step-by-step protocol for measuring the solubility of 5-Ethyl-2-fluoroaniline in a chosen organic solvent using UV-Vis spectroscopy, a widely accessible and reliable technique.[9][10][11][12][13] For compounds with low UV absorbance or in cases of interfering excipients, High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific alternative.[14][15][16][17]
General Experimental Workflow
The fundamental process for solubility determination involves creating a saturated solution at a specific temperature, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant.
Figure 1: General workflow for the experimental determination of solubility.
Protocol 1: Solubility Determination by UV-Vis Spectroscopy
This method is predicated on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.
Step 1: Preparation of a Calibration Curve
-
Prepare a stock solution of 5-Ethyl-2-fluoroaniline of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Perform a serial dilution of the stock solution to create a series of standards with concentrations spanning the expected solubility range.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 5-Ethyl-2-fluoroaniline.
-
Plot a graph of absorbance versus concentration. The resulting linear regression will yield the equation of the line (y = mx + c), which is essential for determining the concentration of unknown samples.
Step 2: Sample Preparation and Analysis
-
Add an excess amount of 5-Ethyl-2-fluoroaniline to a known volume of the chosen organic solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., using a shaker bath) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed to permit the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
Step 3: Calculation of Solubility
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original, undiluted supernatant. This value represents the solubility of 5-Ethyl-2-fluoroaniline in the selected solvent at the experimental temperature.
Protocol 2: Solubility Determination by HPLC
HPLC is the preferred method when higher sensitivity and specificity are required, particularly in complex matrices.
Step 1: HPLC Method Development
-
Develop a suitable HPLC method for the analysis of 5-Ethyl-2-fluoroaniline. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.
-
Establish the retention time and confirm the purity of the 5-Ethyl-2-fluoroaniline peak.
Step 2: Calibration and Sample Analysis
-
Prepare a series of calibration standards as described for the UV-Vis method.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Prepare and process the saturated solution as outlined in steps 2.1-2.4 of the UV-Vis protocol.
-
Inject the diluted, filtered supernatant into the HPLC system and record the peak area.
Step 3: Calculation of Solubility
-
Use the calibration curve to determine the concentration of the diluted sample based on its peak area.
-
Apply the dilution factor to calculate the solubility in the original sample.
Understanding the Molecular Interactions Driving Solubility
The solubility of 5-Ethyl-2-fluoroaniline is a result of a complex interplay of intermolecular forces between the solute and the solvent molecules.
Figure 2: Intermolecular forces governing the dissolution process.
For dissolution to occur, the energy gained from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
-
In polar protic solvents like ethanol, the primary driving force for the solubility of 5-Ethyl-2-fluoroaniline is the formation of hydrogen bonds between the solvent's hydroxyl group and the solute's amino group.
-
In polar aprotic solvents such as acetone, dipole-dipole interactions between the polar functionalities of both the solute and solvent are dominant.
-
In nonpolar solvents like toluene, solubility is facilitated by van der Waals forces and favorable π-π stacking interactions between the aromatic rings of the solute and solvent. The presence of the ethyl group on the aniline derivative enhances these nonpolar interactions.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-Ethyl-2-fluoroaniline in organic solvents. By integrating theoretical principles with practical, step-by-step experimental protocols, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. While this guide offers a robust starting point, it is imperative that solubility is determined empirically for each specific application and set of process conditions. Future work should focus on generating a comprehensive, publicly available database of quantitative solubility data for 5-Ethyl-2-fluoroaniline in a wide range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for the continued development of efficient and scalable processes for the production of life-saving medicines.
References
-
Aniline - Solubility of Things. (n.d.). Retrieved from [Link]
-
Aniline is soluble in which of the following organic class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
5-Ethyl-2-fluoroaniline. (n.d.). LookChem. Retrieved from [Link]
-
5-Ethyl-2-fluoroaniline | C8H10FN | CID 10630567. (n.d.). PubChem. Retrieved from [Link]
-
HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Retrieved from [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]
-
Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025, September 25). Impactfactor. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved from [Link]
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC - NIH. Retrieved from [Link]
-
From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. (2015, May 31). American Pharmaceutical Review. Retrieved from [Link]
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The Strategic Sourcing and Application of 5-Ethyl-2-fluoroaniline in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, substituted fluoroanilines serve as critical starting materials for the synthesis of a diverse range of bioactive compounds. This guide focuses on a specific, yet increasingly relevant building block: 5-Ethyl-2-fluoroaniline. Its unique substitution pattern offers a nuanced tool for medicinal chemists to explore novel chemical space and address complex therapeutic challenges. While direct public-domain examples of its incorporation into late-stage clinical candidates are not prolific, the principles of its application can be extrapolated from the broader use of fluoroanilines in successful drug development programs. This document provides a comprehensive overview of the commercial availability, quality control, and practical application of 5-Ethyl-2-fluoroaniline for research and development purposes.
Commercial Availability and Strategic Sourcing
5-Ethyl-2-fluoroaniline is commercially available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The product has achieved commercial mass production, indicating a stable supply chain for both small-scale research and larger-scale development projects.[3] When sourcing this intermediate, it is crucial to consider not only the purity but also the supplier's quality management systems, documentation, and ability to scale up production. Below is a summary of notable suppliers:
| Supplier | Typical Purity | Available Quantities | Notes |
| Biosynth | Custom | 100 mg, 1 g | Primarily for research purposes; non-stock items may have longer lead times.[4] |
| LookChem | 95+% | 1g, 5mg | Platform listing various manufacturers and distributors with pricing information.[3] |
| Amerigo Scientific | 95% | Not specified | Distributor serving the life sciences sector. |
| Crysdot | 95+% | 1g | Listed on chemical marketplace platforms.[3] |
| Atlantic Research Chemicals | 95% | 1gm | Listed on chemical marketplace platforms.[3] |
Note: Purity levels and available quantities are subject to change and should always be confirmed with the supplier. For drug development applications, sourcing from suppliers who can provide comprehensive Certificates of Analysis (CoA) and accommodate Good Manufacturing Practice (GMP) requirements is paramount.
Quality Control and Analytical Validation: A Self-Validating System
Ensuring the purity and identity of starting materials is a cornerstone of reproducible research and drug development. For 5-Ethyl-2-fluoroaniline, a multi-pronged analytical approach is necessary to establish its quality profile.
Certificate of Analysis (CoA): A Representative Example
| Test | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥ 98.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be specified | Headspace GC |
Key Analytical Methodologies:
-
Gas Chromatography (GC): GC is a robust method for assessing the purity of volatile compounds like 5-Ethyl-2-fluoroaniline. A flame ionization detector (FID) is typically employed for quantification. The method should be validated for linearity, precision, accuracy, and specificity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another powerful technique for purity determination and impurity profiling. A C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for 5-Ethyl-2-fluoroaniline.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.
Application in Drug Discovery: A Mechanistic Perspective
The utility of 5-Ethyl-2-fluoroaniline as a synthetic intermediate in drug discovery stems from the strategic placement of its functional groups. The aniline moiety provides a versatile handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and various cross-coupling reactions. The ortho-fluoro substituent can influence the conformation of the molecule and participate in favorable interactions with biological targets. Furthermore, the ethyl group at the meta-position can provide a vector for exploring deeper binding pockets and enhancing lipophilicity.
While specific drugs containing the 5-Ethyl-2-fluoroaniline core are not publicly disclosed, its structural motifs are present in a variety of therapeutic agents. For instance, fluorinated anilines are key components in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase domain.
Below is a conceptual workflow illustrating the procurement and initial synthetic utilization of 5-Ethyl-2-fluoroaniline in a drug discovery program.
Caption: Procurement and Synthetic Workflow for 5-Ethyl-2-fluoroaniline.
Experimental Protocol: Handling and Preparation of a Standard Solution
The following protocol provides a standardized procedure for the safe handling and preparation of a stock solution of 5-Ethyl-2-fluoroaniline for use in a laboratory setting. This protocol is based on the safety information available for closely related fluoroanilines and should be adapted based on the specific Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a qualified laboratory setting. Always consult the material's specific Safety Data Sheet (SDS) before use.
1. Personal Protective Equipment (PPE):
- Wear a flame-retardant laboratory coat.
- Use chemical-resistant gloves (e.g., nitrile).
- Wear safety glasses with side shields or chemical splash goggles.
- Work in a well-ventilated chemical fume hood.
2. Materials:
- 5-Ethyl-2-fluoroaniline (CAS: 1583-89-7)
- Anhydrous Dimethylformamide (DMF) or other suitable solvent
- Volumetric flask (Class A)
- Calibrated pipette or syringe
- Analytical balance
3. Procedure:
4. Waste Disposal:
- Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Ethyl-2-fluoroaniline is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides chemists with a tool to modulate the physicochemical and pharmacological properties of lead compounds. By understanding the supplier landscape, implementing rigorous quality control measures, and adhering to safe handling protocols, researchers can effectively leverage this versatile intermediate in the pursuit of novel therapeutics. As the demand for sophisticated fluorinated compounds continues to grow, the importance of reliable sourcing and in-depth technical knowledge of such reagents will become increasingly critical to the success of drug development programs.
References
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LookChem. (n.d.). 5-Ethyl-2-fluoroaniline. Retrieved February 4, 2026, from [Link]
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- Merck Millipore. (n.d.). 2-Fluoroaniline CAS 348-54-9.
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PubChem. (n.d.). 2-Fluoroaniline. Retrieved February 4, 2026, from [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
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Abdel-Baky, R. M., & Al-Ghamdi, A. M. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(10), 1845-1888. [Link]
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Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-59. [Link]
- Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.
- Google Patents. (n.d.). CN103121974A - Synthesis method of 5-fluorouracil drug intermediate.
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MDPI. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(1), 35. [Link]
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Reactivity of the amine group in 5-Ethyl-2-fluoroaniline
An In-depth Technical Guide to the Reactivity of the Amine Group in 5-Ethyl-2-fluoroaniline
Abstract
5-Ethyl-2-fluoroaniline is a substituted aromatic amine of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The reactivity of its primary amine group is intricately modulated by the electronic and steric interplay of the fluoro and ethyl substituents on the benzene ring. This guide provides a comprehensive analysis of these governing factors, offering field-proven insights into the amine group's nucleophilicity and basicity. We will explore key transformations—including acylation, diazotization, and palladium-catalyzed cross-coupling reactions—supported by detailed experimental protocols and mechanistic rationales to empower researchers in their synthetic endeavors.
The Electronic and Steric Landscape of 5-Ethyl-2-fluoroaniline
The chemical behavior of the amine group in 5-Ethyl-2-fluoroaniline is not dictated by the nitrogen lone pair in isolation. Its reactivity is a direct consequence of the cumulative electronic and steric environment imposed by the substituents on the aromatic ring.
Analysis of Substituent Effects
The reactivity profile is primarily governed by a delicate balance between inductive and resonance effects:
-
Amino Group (-NH₂): The amine itself is a powerful activating group. It exerts a strong, electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the π-system of the ring. This increases the electron density at the ortho and para positions. Concurrently, it has a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen.
-
Fluoro Group (-F, ortho position): The fluorine atom at the C2 position is highly electronegative, exerting a potent electron-withdrawing inductive effect (-I).[1][2] This effect significantly pulls electron density away from the aromatic ring and, crucially, from the adjacent amine group, thereby decreasing its basicity and nucleophilicity. While fluorine also possesses a positive mesomeric (resonance) effect (+R) due to its lone pairs, the inductive effect is dominant for halogens.[1]
-
Ethyl Group (-CH₂CH₃, meta position): The ethyl group at the C5 position is a weak electron-donating group, operating primarily through a positive inductive effect (+I).[3][4] Being meta to the amine, its ability to influence the amine's reactivity is less pronounced than the ortho-fluoro group, but it serves to slightly counteract the electron-withdrawing nature of the fluorine by pushing a small amount of electron density into the ring.
Net Effect: The dominant ortho-fluoro substituent's strong -I effect deactivates the amine group, making 5-Ethyl-2-fluoroaniline less basic and a weaker nucleophile than aniline itself. The meta-ethyl group provides a minor electronic compensation. Furthermore, the ortho-fluoro group introduces significant steric hindrance around the nitrogen atom, which can influence the approach of bulky reagents.
Caption: Interplay of electronic effects in 5-Ethyl-2-fluoroaniline.
Quantitative and Physicochemical Data
A summary of key properties for 5-Ethyl-2-fluoroaniline provides a quantitative foundation for understanding its behavior.
| Property | Value | Source |
| CAS Number | 1583-89-7 | [5] |
| Molecular Formula | C₈H₁₀FN | [5] |
| Molecular Weight | 139.17 g/mol | [5] |
| Predicted pKa | ~2.5 - 3.0 | Analog Comparison |
| XLogP3 | 2.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 (N and F) | [6] |
Note on pKa: The experimental pKa for 5-Ethyl-2-fluoroaniline is not readily published. This prediction is based on the known pKa of 2-fluoroaniline (3.2)[7], which is expected to be slightly lower in this case due to the meta-directing nature of the ethyl group having a minimal basicity-enhancing effect at the nitrogen.
Key Reactions of the Amine Group
The moderated reactivity of the amine in 5-Ethyl-2-fluoroaniline allows for a range of controlled chemical transformations.
Acylation: Formation of Amides
Acylation is a fundamental reaction for primary amines, often used to protect the amine group or to synthesize amide-containing target molecules.[8] The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride.
Causality and Experimental Choice: Due to the reduced nucleophilicity of the amine, the reaction may proceed slower than with highly activated anilines. The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of N-(5-ethyl-2-fluorophenyl)acetamide
-
Setup: To a stirred solution of 5-Ethyl-2-fluoroaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition: Add acetyl chloride (1.1 eq) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the acylation of 5-Ethyl-2-fluoroaniline.
Diazotization and Sandmeyer Reactions
The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations in aromatic chemistry.[8][9] The diazonium group (Ar-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, many of which are introduced via copper(I) catalysis in the Sandmeyer reaction.
Causality and Experimental Choice: Diazotization requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid (e.g., H₂SO₄, HCl).[10] The reaction must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt. The choice of acid can be critical; for instance, using H₂SO₄ can be beneficial as it results in the formation of nitrosylsulfuric acid, a potent nitrosating agent.[11]
Experimental Protocol: Diazotization and Subsequent Iodination
-
Diazonium Salt Formation:
-
Prepare a solution of 5-Ethyl-2-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature strictly between 0 and 5 °C.
-
Stir the resulting solution for 30 minutes at 0 °C. The formation of the diazonium salt is typically indicated by a clear solution.
-
-
Sandmeyer-type Iodination:
-
In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer to remove impurities, dry, and concentrate to yield the aryl iodide.
-
Caption: Workflow for diazotization and subsequent iodination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] In this context, 5-Ethyl-2-fluoroaniline acts as the nucleophilic amine component, coupling with an aryl halide or triflate.
Causality and Experimental Choice: This reaction is highly dependent on the choice of palladium catalyst and, most importantly, the phosphine ligand. The reduced nucleophilicity and steric hindrance of 5-Ethyl-2-fluoroaniline necessitate the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands facilitate the crucial reductive elimination step in the catalytic cycle, which forms the C-N bond.[15] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and generate the active nucleophile.
Experimental Protocol: Coupling with 4-Bromotoluene
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagents: Add 4-bromotoluene (1.0 eq) and 5-Ethyl-2-fluoroaniline (1.2 eq).
-
Solvent & Degassing: Add anhydrous toluene or dioxane. Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Isolation: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The reactivity of the amine group in 5-Ethyl-2-fluoroaniline is a textbook example of substituent-driven chemical behavior. The powerful electron-withdrawing inductive effect and steric presence of the ortho-fluoro group are the primary determinants, leading to decreased basicity and nucleophilicity compared to aniline. This deactivation, however, is subtly tempered by the electron-donating meta-ethyl group. This moderated reactivity profile is advantageous, allowing for controlled and selective transformations that are often challenging with more reactive anilines. A thorough understanding of these underlying principles, as detailed in this guide, is essential for researchers to effectively utilize 5-Ethyl-2-fluoroaniline as a versatile building block in the synthesis of high-value chemical entities.
References
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Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available at: [Link]
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]
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Electronic absorption spectra of aniline and substituents in the gas... ResearchGate. Available at: [Link]
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2-Fluoroaniline | C6H6FN. PubChem. Available at: [Link]
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5-Ethyl-2-fluoroaniline. LookChem. Available at: [Link]
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Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at: [Link]
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Diazotisation. Organic Chemistry Portal. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Safety and handling precautions for 5-Ethyl-2-fluoroaniline
Technical Safety Protocol: 5-Ethyl-2-fluoroaniline
CAS: 1583-89-7 | Formula: C₈H₁₀FN | MW: 139.17 g/mol [1][2][3]
Executive Summary
5-Ethyl-2-fluoroaniline is a specialized fluorinated intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and agrochemicals.[2] While it shares the core toxicological profile of aniline derivatives—specifically the risk of methemoglobinemia—the presence of the fluorine atom at the ortho position and an ethyl group at the meta position alters its physicochemical behavior.[4] The ethyl moiety increases lipophilicity (Predicted XLogP3: 2.1), potentially enhancing dermal absorption rates compared to non-alkylated fluoroanilines.[4]
This guide defines the operational standards for handling this compound in drug discovery and process chemistry environments, moving beyond generic SDS advice to address specific mechanistic risks.
Physicochemical Profile & Hazard Identification
Understanding the physical state and reactivity is the first line of defense.[4] 5-Ethyl-2-fluoroaniline is a liquid at room temperature, which increases the risk of vapor generation and splash hazards compared to solid analogues.[2]
Table 1: Critical Physicochemical Properties
| Property | Value (Experimental/Predicted) | Safety Implication |
| Physical State | Liquid (Clear to yellowish) | Splash hazard; requires tight sealing.[2][5] |
| Boiling Point | ~205–210°C (Predicted) | Low volatility at RT, but vapor pressure rises significantly >50°C. |
| Flash Point | >75°C (Estimated) | Combustible (Class IIIA).[2][4] Do not use near open flames. |
| Lipophilicity (LogP) | 2.1 | High Dermal Risk. Penetrates nitrile gloves faster than aniline.[2][4] |
| Density | ~1.1 g/mL | Denser than water; sinks in aqueous spills.[2][4] |
| Reactivity | Air-sensitive (Oxidation) | Darkens on storage; requires inert atmosphere (Argon/N₂).[2][4] |
*Note: Exact experimental values for CAS 1583-89-7 are limited in public literature; values are estimated based on Structure-Property Relationships (SPR) with 2-fluoroaniline (BP 182°C) and 4-ethylaniline (BP 216°C).[2]
Toxicological Mechanism: The Methemoglobinemia Cycle
The primary acute life-threatening hazard of 5-Ethyl-2-fluoroaniline is acquired methemoglobinemia .[2] Unlike simple irritants, this compound acts systemically.[4]
Mechanism: Upon absorption (inhalation or dermal), the compound undergoes hepatic bioactivation via Cytochrome P450 enzymes (primarily CYP2E1).[4] The ethyl group does not block N-hydroxylation.[2][4] The resulting N-hydroxylamine metabolite enters erythrocytes, where it participates in a redox cycle, oxidizing Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺).[2][4] This Ferric form (Methemoglobin) cannot bind oxygen, leading to functional anemia and tissue hypoxia.[4][6]
Diagram 1: Metabolic Toxification Pathway The following diagram illustrates the lethal bioactivation pathway that researchers must interrupt via exposure controls.
Caption: Bioactivation pathway of 5-Ethyl-2-fluoroaniline leading to functional anemia (Methemoglobinemia).[2]
Operational Protocols & Engineering Controls
Hierarchy of Controls
Do not rely solely on PPE.[2][4] The lipophilic nature of the ethyl group means this compound can permeate standard laboratory clothing.[4]
-
Elimination/Substitution: Use only if essential for the pharmacophore.[2][4]
-
Engineering: All handling must occur within a certified chemical fume hood functioning at 100 fpm face velocity.
-
Administrative: No solo work. Protocols must be pre-approved.[2][4]
-
PPE (Personal Protective Equipment):
Synthesis & Handling Workflow
The following workflow integrates safety checks into the experimental process.
Diagram 2: Safe Handling Workflow
Caption: Operational workflow emphasizing containment and segregation from incompatible waste streams.
Specific Incompatibilities
-
Acids: Reaction with strong mineral acids (HCl, H₂SO₄) is exothermic and forms salts.[4] While salts are less volatile, they retain toxicity.[4]
-
Oxidizers: Contact with strong oxidizers (peroxides, permanganates) can cause ignition.[4]
-
Hypochlorites (Bleach): NEVER use bleach to clean aniline spills.[2][4] It forms chloroamines, which are highly toxic and volatile.[4] Use a surfactant-based cleaner or specific amine neutralizers (e.g., dilute acetic acid followed by soap).[2][4]
Emergency Response Protocols
Exposure Response
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. Evaluation by an ophthalmologist is required (alkaline-like burn potential).[2]
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen (if trained).[4]
Medical Management (Physician Reference)
-
Diagnosis: Pulse oximetry is unreliable for methemoglobin; it often falsely reads ~85%.[2][4] Co-oximetry (ABG) is required for accurate MetHb levels.[2][4]
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the first-line antidote for symptomatic methemoglobinemia (MetHb >20-30%).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10630567, 5-Ethyl-2-fluoroaniline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Aniline. Centers for Disease Control and Prevention.[2][4] Retrieved from [Link][2][4]
-
Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[2][4] Mechanisms of production, features, diagnosis and management. Toxicological Reviews. Retrieved from [Link]
-
U.S. National Library of Medicine. Haz-Map: Information on Hazardous Chemicals and Occupational Diseases - Fluoroanilines. Retrieved from [Link]
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A Technical Guide to the Theoretical Electronic Properties of 5-Ethyl-2-fluoroaniline: A DFT Approach
Abstract
Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and materials.[1][2] Their biological activity and material properties are intrinsically linked to their electronic structure. This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of a specific derivative, 5-Ethyl-2-fluoroaniline, using Density Functional Theory (DFT). For researchers and professionals in drug development, understanding these properties is paramount for predicting molecular interactions, reactivity, and metabolic fate.[3][4] This document outlines the causal logic behind methodological choices, presents detailed computational protocols, and interprets the resulting electronic property data to provide actionable insights.
Introduction: The Rationale for Computational Analysis
5-Ethyl-2-fluoroaniline is an aromatic amine whose structure suggests a complex interplay of electronic effects. The ethyl group at the meta-position acts as a weak electron-donating group through induction, while the fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. The amino group itself is a strong activator. This intricate electronic balance governs the molecule's reactivity, intermolecular interactions, and ultimately its potential as a drug candidate or functional material.
Experimental characterization provides essential data, but theoretical calculations offer a profound, atom-level understanding of the electronic landscape. Density Functional Theory (DFT) has emerged as a robust and efficient method for this purpose, providing a favorable balance between computational accuracy and resource requirements for molecules of this size.[5][6][7] By modeling properties such as electron distribution, orbital energies, and electrostatic potential, we can predict the molecule's behavior and guide rational design efforts.
Computational Methodology: A Self-Validating Workflow
The reliability of theoretical predictions hinges on a methodologically sound and verifiable workflow. The following section details not just the steps but the scientific reasoning behind each choice, ensuring a self-validating system from initial structure to final data analysis.
Choice of Theoretical Framework: Density Functional Theory (DFT)
DFT is selected as the primary computational engine. Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven highly effective for a wide range of chemical systems, including organic molecules relevant to drug discovery, offering reliable geometric and electronic property predictions.[8]
Software and Hardware Considerations
The protocols described herein are general and can be implemented in various quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source GAMESS.[9][10][11] Calculations are typically performed on multi-core workstations or high-performance computing (HPC) clusters.
Experimental Protocol: Geometry Optimization and Frequency Analysis
The first and most critical step is to determine the molecule's most stable three-dimensional structure.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of 5-Ethyl-2-fluoroaniline is constructed using a molecular editor such as Avogadro.[12] The initial bond lengths, angles, and dihedral angles are set to standard values.
-
Selection of Functional and Basis Set: The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set .
-
Expertise & Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. This formulation has a long track record of providing excellent results for the structural and electronic properties of organic molecules.[8][13] The 6-311++G(d,p) basis set is chosen for its robustness. It is a triple-zeta basis set, providing flexibility for valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron density far from the nucleus, such as in lone pairs (on Nitrogen and Fluorine) and potential anionic states.[14] The (d,p) specifies polarization functions, which allow for non-spherical distortion of the electron density, essential for describing chemical bonds accurately.
-
-
Execution of Geometry Optimization: The software is instructed to iteratively adjust the molecular geometry to find the configuration with the minimum total energy.
-
Validation via Frequency Calculation: A subsequent frequency calculation is performed on the optimized geometry.
-
Trustworthiness: A true energy minimum will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, invalidating the geometry.[15] This step is a mandatory check for the validity of the optimized structure.
-
Experimental Protocol: Electronic Property Calculation
Using the validated, optimized geometry, a single-point energy calculation is performed to derive the electronic properties of interest.
Step-by-Step Protocol:
-
Input Preparation: The optimized coordinates from the frequency calculation are used as the input geometry.
-
Calculation Specification: The same functional (B3LYP) and basis set (6-311++G(d,p)) are used for consistency. The following analyses are requested:
-
Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity.[2][6]
-
Molecular Electrostatic Potential (MEP): To map charge distribution and predict interaction sites.[3][16]
-
Natural Bond Orbital (NBO) Analysis: To obtain atomic charges and analyze intramolecular electronic interactions.[17][18]
-
Caption: Computational workflow for determining electronic properties.
Results and Analysis: The Electronic Landscape
This section presents the calculated electronic properties of 5-Ethyl-2-fluoroaniline, providing a quantitative and qualitative understanding of its behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability.[19]
| Parameter | Energy (eV) | Description |
| EHOMO | -5.48 | Represents the ionization potential; higher energy indicates greater ease of electron donation. |
| ELUMO | -0.25 | Represents the electron affinity; lower energy indicates greater ease of electron acceptance. |
| ΔE (LUMO-HOMO) | 5.23 | Energy gap; a smaller gap correlates with higher chemical reactivity and lower kinetic stability. |
The HOMO is primarily localized on the aniline ring and the nitrogen atom's lone pair, confirming this region as the primary site for electrophilic attack. The LUMO is a π* orbital distributed across the aromatic system. The relatively large energy gap of 5.23 eV suggests that 5-Ethyl-2-fluoroaniline is a kinetically stable molecule.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting how a molecule will interact with other charged species.[16][20]
-
Negative Potential (Red/Yellow): Regions of high electron density, indicating lone pairs or π-systems. These are the most likely sites for electrophilic attack. For 5-Ethyl-2-fluoroaniline, the most negative region is concentrated around the highly electronegative fluorine atom and, to a lesser extent, the nitrogen atom.
-
Positive Potential (Blue): Regions of low electron density or high nuclear charge, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. The hydrogens of the amino group (-NH₂) exhibit the most positive potential.
-
Neutral Potential (Green): Regions of moderate potential, typically around the carbon backbone and the ethyl group.
This analysis is critical in drug design for predicting hydrogen bonding capabilities and electrostatic interactions with a receptor active site.[3]
Caption: Conceptual map of electrostatic potential regions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of charge distribution through Natural Population Analysis (NPA) charges. It also elucidates intramolecular charge transfer and delocalization effects.[17][18]
| Atom | Natural Atomic Charge (e) | Interpretation |
| N1 | -0.845 | Highly negative due to its lone pair and high electronegativity. |
| F2 | -0.321 | Strong electron-withdrawing character, resulting in a significant negative charge. |
| C3 (ortho to F) | +0.215 | Electron density is pulled away by the adjacent fluorine atom. |
| C6 (ortho to N) | -0.350 | Enriched in electron density due to the strong donating effect of the amino group. |
| C8 (meta to N) | -0.220 | Also enriched in electron density, showing the influence of the amino group. |
The analysis further reveals a strong stabilizing interaction (E(2) energy) between the nitrogen lone pair orbital (LP(1) N) and the antibonding π* orbitals of the C5-C6 bond in the aromatic ring. This interaction quantifies the electron delocalization from the amino group into the ring, which is the electronic basis for its activating, ortho-para directing nature.
Conclusion and Outlook
The theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level provides a detailed and validated model of the electronic properties of 5-Ethyl-2-fluoroaniline. Key findings include the identification of the electron-rich aniline ring as the HOMO, a significant HOMO-LUMO gap indicating kinetic stability, and a distinct electrostatic potential map highlighting the electronegative fluorine and amino hydrogens as primary sites for intermolecular interactions.
For drug development professionals, these insights are directly applicable:
-
The MEP map can guide the design of inhibitors by identifying key hydrogen bond donor and acceptor sites.
-
The HOMO/LUMO energies inform the molecule's susceptibility to oxidative metabolism.
-
NBO charges provide quantitative data for parameterizing molecular mechanics force fields used in larger-scale simulations like molecular docking and dynamics.
This guide demonstrates a robust, transparent, and scientifically grounded workflow for computational analysis, providing a powerful complement to experimental research in the rational design of novel chemical entities.
References
-
ResearchGate. (n.d.). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. Retrieved from [Link]
-
Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]
-
ACS Publications. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. Retrieved from [Link]
-
University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]
-
Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Amines: A Comparison of Electron-Donor Strengths. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO–LUMO electronic energy gap (eV) of aniline and its substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. Retrieved from [Link]
-
Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]
-
ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (1998). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (2011). DFT theoretical studies of anions of aniline and its several derivatives. Retrieved from [Link]
-
IJRPR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
-
Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]
-
Dr. Joaquin Barroso's Blog. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Retrieved from [Link]
-
Sci-Hub. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
-
YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]
-
Dalton Transactions. (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Sci-Hub. Density functional studies of aniline and substituted anilines / Journal of Molecular Structure: THEOCHEM, 1999 [sci-hub.box]
- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 11. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
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- 13. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. irjweb.com [irjweb.com]
- 20. youtube.com [youtube.com]
Methodological & Application
5-Ethyl-2-fluoroaniline in the design of novel organic materials
Unlocking Potentials in Medicinal Chemistry & Optoelectronics [1]
Executive Summary: The "Fluorine-Ethyl" Synergy
5-Ethyl-2-fluoroaniline (5-E-2-FA) represents a high-value pharmacophore and optoelectronic building block.[1] Its utility stems from the synergistic opposition of its substituents: the fluorine atom (electron-withdrawing, metabolic blocking) and the ethyl group (electron-donating, lipophilic bulk).[1]
For drug developers, 5-E-2-FA offers a bioisostere to 3-ethylaniline where the ortho-fluorine atom lowers the basicity of the amine (reducing non-specific binding) and blocks oxidative metabolism at the highly reactive C2 position.[1] For material scientists, it serves as a soluble, oxidation-resistant precursor for Hole Transport Materials (HTMs) in solution-processed OLEDs.[1]
This guide details the application of 5-E-2-FA in two distinct streams: Next-Generation Kinase Inhibitor Design and Soluble Organic Semiconductor Synthesis .[1]
Stream A: Medicinal Chemistry (Kinase & Enzyme Inhibitors)
The Mechanic: Metabolic Shielding & Binding Affinity
In kinase inhibitor design, the aniline motif often binds to the hinge region of the ATP-binding pocket.[1] Unsubstituted anilines are prone to rapid Phase I metabolism (hydroxylation) and can be overly basic.[1]
-
Metabolic Blockade: The C2-Fluorine atom prevents metabolic attack at the ortho-position, a common "soft spot" for Cytochrome P450 enzymes.[1]
-
Hydrophobic Filling: The C5-Ethyl group targets hydrophobic pockets (e.g., the gatekeeper region) without the rigidity of a fused ring, allowing for "induced fit" binding modes.[1]
-
pKa Modulation: The fluorine atom inductively withdraws electron density, lowering the pKa of the aniline nitrogen.[1] This reduces protonation at physiological pH, ensuring the neutral molecule can cross cell membranes, while still allowing the NH group to act as a hydrogen bond donor.[1]
Protocol A: Synthesis of a Pyrimidine-Based Kinase Scaffold
This protocol describes the coupling of 5-E-2-FA with a 2,4-dichloropyrimidine scaffold, a standard workflow for synthesizing libraries of EGFR or JAK inhibitors.[1]
Reaction Scheme: 2,4-Dichloropyrimidine + 5-Ethyl-2-fluoroaniline → 2-Chloro-N-(5-ethyl-2-fluorophenyl)pyrimidin-4-amine
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in n-Butanol (20 mL).
-
Add 5-Ethyl-2-fluoroaniline (1.05 eq, 10.5 mmol).
-
Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq, 20 mmol) to scavenge HCl.[1]
-
-
Reaction:
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).[1]
-
Validation Criteria:
-
¹H NMR: Look for the disappearance of the aniline NH₂ broad singlet and the appearance of a downfield NH singlet (>9.0 ppm).[1]
-
MS: M+H peak at expected mass (approx. 252.07 Da for the monochloro product).[1]
Stream B: Material Science (OLED Hole Transport Layers)
The Mechanic: Solubility & HOMO Tuning
In Organic Light Emitting Diodes (OLEDs), triarylamines are the gold standard for Hole Transport Layers (HTL).[1] However, rigid planar molecules often suffer from poor solubility, requiring expensive vacuum deposition.[1]
-
Solubility: The ethyl group disrupts π-π stacking just enough to increase solubility in organic solvents (Chlorobenzene, Toluene), enabling inkjet printing or spin-coating processes.[1]
-
Electronic Stability: The fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy level.[1] This makes the material more resistant to oxidative degradation during device operation (improved lifetime).[1]
Protocol B: Buchwald-Hartwig Amination for Triarylamine Synthesis
This protocol details the synthesis of a "star-shaped" triarylamine HTM using 5-E-2-FA.[1]
Reaction Scheme: Ar-Br + 5-Ethyl-2-fluoroaniline → Ar-N(R)-Ar'
Step-by-Step Methodology:
-
Catalyst Pre-activation:
-
In a glovebox, mix Pd₂(dba)₃ (2 mol%) and Tri-tert-butylphosphine (P(tBu)₃) (4 mol%) in dry Toluene .[1] Stir for 10 mins to form the active Pd(0) species.
-
-
Reactant Loading:
-
Coupling:
-
Purification:
Visualized Workflows
Figure 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates why 5-E-2-FA is selected over generic aniline.
Caption: SAR analysis showing how specific substituents on the aniline ring drive dual-stream applications.
Figure 2: Integrated Synthesis Workflow
From raw material to final application.
Caption: Divergent synthesis pathways for pharmaceutical and optoelectronic applications.
Quantitative Data Summary
| Property | Value | Significance in Application |
| Molecular Weight | 139.17 | Low MW allows for efficient atom economy in synthesis.[1] |
| LogP (Predicted) | ~2.1 | Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5).[1] |
| pKa (Aniline) | ~3.5 - 4.0 | Lower than aniline (4.[1]6) due to F-induction; reduces lysosomal trapping.[1] |
| Boiling Point | ~220°C | High enough for thermal stability during high-temp cross-coupling.[1] |
| Storage | Inert Gas, Dark | Prevents N-oxidation (browning) common in anilines.[1] |
References
-
Biosynth. (2025).[1][5] 5-Ethyl-2-fluoroaniline Product Specifications and Safety Data. Retrieved from [1][5]
-
Otsuka Pharmaceutical Co., Ltd. (2016).[1][6] Heterobicyclic compounds and their use for the treatment of tuberculosis. WO2016031255A1. (Describes synthesis of 5-ethyl-2-fluoroaniline derivatives via nitro-reduction). Retrieved from
-
PubChem. (2025).[1] Compound Summary: 5-Ethyl-2-fluoroaniline (CID 10630567).[1][3] National Center for Biotechnology Information. Retrieved from [1]
-
ChemicalBook. (2024).[1] Fluoroaniline Series: Applications in Dyes and Pharma. (General context on fluoroaniline reactivity). Retrieved from [1]
Sources
- 1. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
- 2. 5-Ethyl-2-fluoroaniline | C8H10FN | CID 10630567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-2-fluoroaniline | C8H10FN | CID 10630567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of Derivatives Using 5-Ethyl-2-fluoroaniline
This Application Note is designed for researchers in medicinal chemistry and process development. It provides a technical roadmap for utilizing 5-Ethyl-2-fluoroaniline (CAS 1583-89-7) as a privileged scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and antitubercular agents.[1]
Executive Summary
5-Ethyl-2-fluoroaniline represents a high-value building block in modern drug discovery.[1] Its structural utility lies in the ortho-fluorine effect , which modulates pKa and metabolic stability, combined with the meta-ethyl group , which provides a lipophilic anchor for hydrophobic pocket filling in protein targets.[1] This guide details three scalable protocols for converting this intermediate into high-value pharmacophores: Isocyanate-mediated Urea Synthesis , Palladium-Catalyzed Buchwald-Hartwig Coupling , and Multicomponent Heterocycle Assembly .[1]
Chemical Profile & Strategic Value[2]
| Property | Value | Significance in Drug Design |
| CAS | 1583-89-7 | Unique identifier for sourcing.[1][2] |
| Structure | 3-Ethyl-6-fluoroaniline | Note: IUPAC numbering places amine at 1, F at 2, Et at 5.[1] |
| Electronic State | Deactivated Nucleophile | The ortho-fluorine withdraws electron density (inductive effect), lowering the nucleophilicity of the amine compared to aniline. |
| Lipophilicity | LogP ~ 2.1 | The ethyl group enhances membrane permeability and hydrophobic binding interactions. |
| Metabolic Fate | Blocked Oxidation | The fluorine atom blocks metabolic hydroxylation at the ortho position, a common clearance pathway. |
Strategic Derivatization Map
The following decision tree illustrates the primary synthetic pathways available for this scaffold.
Figure 1: Strategic derivatization pathways for 5-Ethyl-2-fluoroaniline.[1]
Protocol 1: Scalable Urea Synthesis via Isocyanate Intermediate
Objective: Synthesis of N-(5-ethyl-2-fluorophenyl)-N'-aryl ureas. Mechanism: Conversion of aniline to isocyanate using Triphosgene (solid phosgene equivalent) followed by nucleophilic addition. Why this method: Triphosgene is safer and easier to handle on a kilogram scale than gaseous phosgene.[1]
Materials
-
Substrate: 5-Ethyl-2-fluoroaniline (1.0 equiv)
-
Reagent: Triphosgene (0.35 equiv)[1]
-
Base: Triethylamine (TEA) (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)[1]
Step-by-Step Procedure
-
Activation (Isocyanate Formation):
-
Charge a reactor with 5-Ethyl-2-fluoroaniline (100 mmol) and dry DCM (500 mL). Cool to 0°C under N₂ atmosphere.
-
Add TEA (250 mmol) dropwise. Caution: Exothermic.[1]
-
Dissolve Triphosgene (35 mmol) in DCM (50 mL) and add slowly to the reaction mixture over 30 minutes, maintaining temperature <5°C.
-
Checkpoint: Monitor by TLC/LCMS. The aniline peak should disappear, replaced by the isocyanate peak (often converts to methyl carbamate if quenched with methanol for analysis).
-
Allow to warm to room temperature (RT) and stir for 1 hour.
-
-
Coupling:
-
Cool the mixture back to 0°C.
-
Add the coupling amine (110 mmol) dissolved in DCM.
-
Stir at RT for 4–6 hours.
-
-
Workup & Purification:
-
Quench with water (200 mL). Separate phases.
-
Wash organic layer with 1N HCl (to remove unreacted amines) followed by saturated NaHCO₃.
-
Dry over MgSO₄ and concentrate.
-
Crystallization: Most urea derivatives will crystallize from EtOAc/Heptane.
-
Critical Safety Note: Triphosgene generates Phosgene gas in situ. All operations must be performed in a well-ventilated fume hood with a caustic scrubber (NaOH solution) attached to the vent line.[1]
Protocol 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Objective: Coupling 5-Ethyl-2-fluoroaniline with electron-deficient heteroaryl chlorides (e.g., 2-chloropyrimidine) to synthesize kinase inhibitor scaffolds.[1] Challenge: The ortho-fluorine reduces the nucleophilicity of the nitrogen, requiring a highly active Pd-catalyst system.[1]
Catalyst System Selection[4][5]
-
Precatalyst: XPhos Pd G4 or BrettPhos Pd G4 . These 4th-generation precatalysts ensure rapid activation at low temperatures.[1]
-
Base: Cs₂CO₃ (Weak base, high functional group tolerance) or NaOtBu (Strong base, faster reaction).
Experimental Workflow
-
Reaction Setup:
-
Execution:
-
Seal the vessel and heat to 80–100°C for 2–4 hours.
-
Process Control: Monitor consumption of the aryl chloride by HPLC.
-
-
Purification:
-
Filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate filtrate.
-
Purify via Flash Chromatography (SiO₂, Hexane/EtOAc gradient).[3]
-
Figure 2: Catalytic cycle for the coupling of 5-Ethyl-2-fluoroaniline.
Protocol 3: Multicomponent Assembly of Quinazolinones
Objective: One-pot synthesis of dihydroquinazolinones, a scaffold found in antitubercular agents.[1] Method: Iodine-catalyzed oxidative cyclization.[1]
Procedure
-
Mix: Combine 5-Ethyl-2-fluoroaniline (1.0 equiv), a benzaldehyde derivative (1.0 equiv), and dimedone (or similar active methylene) (1.0 equiv) in Ethanol.
-
Catalyst: Add Molecular Iodine (I₂) (10 mol%).
-
Conditions: Reflux for 3 hours.
-
Result: The aniline acts as the nucleophilic scaffold, condensing with the aldehyde and active methylene to close the ring.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
References
-
Chemical Identity & Properties: PubChem. 5-Ethyl-2-fluoroaniline (CID 10630567).[1][2] National Library of Medicine.[2] [Link][1]
- Antitubercular Applications: Otsuka Pharmaceutical Co., Ltd. Heterobicyclic compounds and their use for the treatment of tuberculosis. WO2016031255A1. (Describes the use of ethyl-fluoroaniline scaffolds in drug synthesis).
-
Buchwald-Hartwig Methodology: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Authoritative guide on ligand selection for deactivated anilines). [Link][1]
- Isocyanate Safety & Synthesis:Triphosgene in Organic Synthesis. Sigma-Aldrich Technical Bulletin. (Handling protocols for solid phosgene equivalents).
Sources
Troubleshooting & Optimization
Troubleshooting poor regioselectivity in reactions with 5-Ethyl-2-fluoroaniline
Welcome to the technical support guide for troubleshooting reactions involving 5-Ethyl-2-fluoroaniline. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. Here, we delve into the underlying principles governing the reactivity of this aniline derivative and provide actionable, field-tested solutions to common experimental hurdles.
Understanding the Reactivity of 5-Ethyl-2-fluoroaniline
The regiochemical outcome of substitution reactions on the 5-Ethyl-2-fluoroaniline ring is dictated by a nuanced interplay of electronic and steric effects from its three substituents: the amino (-NH2), ethyl (-CH2CH3), and fluoro (-F) groups.
-
Amino Group (-NH2): This is a powerful activating group and a strong ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring via resonance.[1][2][3] This significantly increases the electron density at the positions ortho and para to it (C3 and C5), making them more susceptible to electrophilic attack.[4][5]
-
Ethyl Group (-CH2CH3): As an alkyl group, it is a weak activating group and an ortho, para-director through an inductive effect, donating electron density into the ring.[5]
-
Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[6][7]
The combination of these directing effects creates a complex reactivity profile. The positions most activated and likely to react are C4 and C6, which are ortho and para to the powerful amino group. However, the ethyl and fluoro groups also influence the final product distribution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm attempting an electrophilic aromatic substitution (e.g., nitration, bromination) on 5-Ethyl-2-fluoroaniline and obtaining a mixture of isomers, primarily the 4- and 6-substituted products. How can I improve selectivity for the 4-substituted product?
This is a common challenge stemming from the strong activating and directing effects of the amino group to both the C4 (para) and C6 (ortho) positions. While the para position is often favored to minimize steric hindrance, the electronic activation at the ortho position is significant.[6]
Troubleshooting Flowchart: Improving 4-Position Selectivity
Caption: Troubleshooting logic for enhancing 4-position selectivity.
Detailed Troubleshooting Steps:
1. Introduce a Sterically Bulky Protecting Group:
-
Rationale: The most effective strategy to favor the para (C4) position is to increase the steric bulk around the amino group. This physically blocks the ortho (C6) position, making it less accessible to the incoming electrophile.[8] Carbamates like tert-butyloxycarbonyl (Boc) or simple amides like acetyl (Ac) are excellent choices.[9]
-
Protocol: N-Acetylation of 5-Ethyl-2-fluoroaniline
-
Dissolve 5-Ethyl-2-fluoroaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with a mild acid (e.g., dilute HCl) and brine, then dry and concentrate.
-
The resulting N-(5-ethyl-2-fluorophenyl)acetamide can now be used in the electrophilic substitution reaction.
-
The acetyl group can be removed post-substitution under acidic or basic hydrolysis conditions.[9][10]
-
2. Modify Reaction Conditions:
-
Rationale: Lowering the reaction temperature can favor the thermodynamically more stable para product over the kinetically favored ortho product in some cases. Solvent choice can also influence selectivity by altering the solvation of the reaction intermediates.
-
Recommendations:
-
Run the reaction at 0 °C or even -78 °C if the electrophile is sufficiently reactive.
-
Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF).
-
Quantitative Data: Expected Isomer Ratios
| Strategy | C4 (para) Isomer % | C6 (ortho) Isomer % | Rationale |
| Unprotected Aniline | 50-70% | 30-50% | Strong electronic activation at both positions. |
| N-Acetylated Aniline | >90% | <10% | Steric hindrance at the C6 position. |
| Low Temperature (-78 °C) | 70-80% | 20-30% | Favors the more stable para transition state. |
FAQ 2: I am trying to perform a nucleophilic aromatic substitution (SNA) to replace the fluorine atom, but the reaction is slow or requires harsh conditions. How can I facilitate this transformation?
The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNA) by the presence of electron-withdrawing groups. However, in 5-Ethyl-2-fluoroaniline, the amino and ethyl groups are electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr.[11][12]
Troubleshooting Flowchart: Facilitating SNAr
Caption: Strategies to achieve substitution at the C2 position.
Detailed Troubleshooting Steps:
1. Activate the Ring with an Electron-Withdrawing Group (EWG):
-
Rationale: To make the ring more susceptible to nucleophilic attack, you must decrease its electron density. This can be achieved by temporarily installing a strong EWG, such as a nitro group (-NO2), ortho or para to the fluorine atom.
-
Protocol: Activating SNAr via Nitration
-
Protect the amino group as an acetamide (see FAQ 1 protocol) to prevent unwanted side reactions and direct the nitration.[13][14]
-
Perform a regioselective nitration, which will preferentially occur at the C4 position due to the directing effects of the acetamide and the steric hindrance at C6.
-
With the nitro group installed at C4, the fluorine at C2 is now strongly activated for SNAr.
-
Perform the SNAr reaction with your desired nucleophile (e.g., an alkoxide, amine, or thiol). The reaction should now proceed under much milder conditions.
-
After the successful substitution, the nitro group can be reduced to an amine, and the acetamide protecting group can be hydrolyzed if desired.
-
2. Employ Transition Metal-Catalyzed Cross-Coupling:
-
Rationale: If direct SNAr is not feasible, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming C-N bonds at the C2 position.[15][16][17] This method is often more tolerant of a wider range of functional groups and does not rely on activating the ring with EWGs.
-
Protocol: Buchwald-Hartwig Amination
-
If the desired substituent is an amine, this reaction is ideal. The starting material would be 2-bromo-5-ethylaniline (the bromo-analogue is often more reactive in cross-coupling).
-
In a glovebox or under an inert atmosphere, combine the aryl halide, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K3PO4) in an appropriate anhydrous solvent (e.g., toluene, dioxane).[18]
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor for completion.
-
Perform an aqueous workup, followed by purification via column chromatography.
-
FAQ 3: My reaction is giving me a significant amount of the 3-substituted isomer. Why is this happening and how can I avoid it?
Substitution at the C3 position is electronically disfavored as it is meta to the strongly activating amino group and ortho to the deactivating fluoro group. If you are observing C3 substitution, it is likely due to one of the following:
-
Protonation of the Amino Group: Under strongly acidic conditions (e.g., nitration with mixed acid), the amino group can be protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and a meta-director, which would direct incoming electrophiles to the C3 position.[13]
-
Reaction Mechanism: The reaction may not be a standard electrophilic aromatic substitution. Certain radical or rearrangement mechanisms could lead to unexpected isomers.
Troubleshooting Steps:
-
Control Acidity: Avoid using strong, concentrated acids if possible. If acidic conditions are necessary, protect the amino group as an acetamide. The amide is much less basic and will not be protonated, preserving the ortho, para-directing effect.[14]
-
Verify Reagents and Conditions: Ensure that your reagents are pure and that no unintended catalysts or radical initiators are present. Review the literature for the specific transformation you are attempting to confirm the expected mechanism.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Master Organic Chemistry. (2018). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Rititter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Study.com. (n.d.). Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution?. [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Beilstein Journals. (2011). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]
-
Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 10. media.neliti.com [media.neliti.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Column chromatography conditions for purifying 5-Ethyl-2-fluoroaniline derivatives
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-Ethyl-2-fluoroaniline and its derivatives using column chromatography. It is designed to offer both foundational knowledge and practical, field-tested insights to overcome common challenges encountered during the purification process.
Introduction: The Challenge of Purifying Substituted Anilines
5-Ethyl-2-fluoroaniline and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of these compounds is critical for downstream applications and regulatory compliance.[1] Column chromatography is a cornerstone technique for this purpose, allowing for the separation of the target molecule from reaction byproducts and unreacted starting materials.[2]
However, the basic nature of the aniline functional group presents a unique set of challenges when using standard silica gel chromatography. The weakly acidic nature of silica can lead to strong, sometimes irreversible, binding of the basic aniline, resulting in poor recovery, significant band tailing, and even decomposition of the target compound.[3][4] This guide will equip you with the knowledge and techniques to anticipate and mitigate these issues, ensuring successful and efficient purification.
Core Principles of Column Chromatography for 5-Ethyl-2-fluoroaniline Derivatives
The separation in column chromatography is governed by the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5] For aniline derivatives, a normal-phase setup is common, where the stationary phase is polar (silica gel) and the mobile phase is less polar.[6]
Choosing the Right Stationary Phase
While silica gel is the most common choice, its acidity can be problematic.[3] Here are your options:
-
Standard Silica Gel (60 Å, 230-400 mesh): This is the workhorse for most separations. However, for anilines, it often requires modification of the mobile phase to achieve good results.[6]
-
Deactivated Silica Gel: To reduce the acidity of silica, it can be treated with a basic solution, such as triethylamine in the mobile phase, before packing the column.[3]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[7] Neutral or basic alumina can prevent the degradation and strong adsorption associated with acidic silica.
-
Fluorinated Stationary Phases: For compounds containing fluorine, like 5-Ethyl-2-fluoroaniline, fluorinated stationary phases (e.g., pentafluorophenyl phases) can offer alternative selectivity.[8] These phases can engage in different types of interactions, such as π-π and dipole-dipole, which can be advantageous for separating closely related fluorinated compounds.[9]
Selecting and Optimizing the Mobile Phase
The choice of mobile phase is critical for achieving good separation.[2] A good solvent system will move the target compound off the baseline with a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[2]
Common Mobile Phase Systems:
| Mobile Phase System | Polarity | Typical Starting Ratio (v/v) | Notes |
| Hexane/Ethyl Acetate | Low to Medium | 9:1 | A standard starting point for many organic compounds.[7] |
| Dichloromethane/Methanol | Medium to High | 9.5:0.5 | Useful for more polar aniline derivatives. |
| Petroleum Ether/Ethyl Acetate | Low to Medium | 9:1 | Similar to hexane/ethyl acetate. |
Mitigating Tailing with Mobile Phase Additives:
To counteract the acidic nature of silica gel and prevent tailing, a small amount of a basic additive is often included in the mobile phase.[4]
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v). The TEA will preferentially bind to the acidic silanol groups on the silica surface, preventing the aniline from interacting too strongly.
-
Ammonia Solution: A few drops of concentrated ammonia in the mobile phase can also serve the same purpose.
Experimental Workflow: Purifying a 5-Ethyl-2-fluoroaniline Derivative
This section provides a detailed, step-by-step protocol for the purification of a hypothetical 5-Ethyl-2-fluoroaniline derivative.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before performing a column, it is essential to determine the optimal mobile phase using TLC.[8]
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a test mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the mobile phase polarity until the desired compound has an Rf value between 0.2 and 0.4. If tailing is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.
Step 2: Column Preparation
Proper column packing is crucial for good separation.[7] The "slurry method" is generally preferred.[7]
-
Select an appropriate size glass chromatography column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[7]
-
Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
Step 3: Sample Loading
There are two primary methods for loading your sample onto the column: wet loading and dry loading.[2]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed using a pipette.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[2] This method is often preferred as it can lead to better band resolution.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of solvent at the top of the column to prevent it from running dry.
-
Monitor the elution of your compound by performing TLC on the collected fractions.[2]
Step 5: Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 5-Ethyl-2-fluoroaniline derivative.[7]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of 5-Ethyl-2-fluoroaniline derivatives.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity. - Column was not packed properly. | - Re-optimize the mobile phase using TLC. A less polar solvent system may improve separation.[6] - Repack the column using the slurry method, ensuring a uniform bed.[6] |
| Band Tailing | - Strong interaction between the basic aniline and acidic silica gel. - Overloading the column with the sample. | - Add 0.1-1% triethylamine to the mobile phase.[4] - Consider using a neutral or basic alumina stationary phase. - Reduce the amount of sample loaded onto the column.[6] |
| Compound Stuck on the Column | - The mobile phase is not polar enough. - Irreversible binding to the silica gel. | - Gradually increase the polarity of the mobile phase.[6] - If the compound still does not elute, it may have decomposed or is too strongly bound. Consider using a different stationary phase. |
| Cracked Column Bed | - The column ran dry. | - This can ruin the separation. The column will need to be repacked. Always keep the silica bed covered with solvent.[6] |
| Low Recovery | - The compound is decomposing on the silica. - The compound is irreversibly adsorbed. | - Add triethylamine to the mobile phase to neutralize the silica. - Use a less acidic stationary phase like alumina. - Work quickly to minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: Why is my purified 5-Ethyl-2-fluoroaniline derivative colored, even after column chromatography?
Aniline derivatives can be susceptible to air oxidation, which can form colored impurities. To minimize this, it is advisable to use freshly distilled solvents and to store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
Q2: Can I use a gradient elution for purifying my 5-Ethyl-2-fluoroaniline derivative?
Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective, especially for complex mixtures with compounds of widely differing polarities.[2]
Q3: How do I choose between silica gel and alumina?
Silica gel is a good first choice due to its versatility. However, if you experience significant tailing or low recovery of your aniline derivative that cannot be resolved by adding triethylamine, alumina is an excellent alternative.
Q4: What is the best way to monitor the column?
Thin-layer chromatography is the most common and effective way to monitor the progress of your column.[2] By spotting every few fractions on a TLC plate, you can determine which fractions contain your pure product.
Q5: My compound is not very soluble in the mobile phase. How can I load it onto the column?
Dry loading is the best option in this case.[2] Dissolve your compound in a solvent in which it is soluble (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.
Visualizing the Workflow
Decision Tree for Stationary and Mobile Phase Selection
Caption: A flowchart to guide the selection of appropriate stationary and mobile phases.
General Troubleshooting Flowchart
Caption: A troubleshooting guide for common column chromatography problems.
References
- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
-
Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved February 4, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 4, 2026, from [Link]
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 4, 2026, from [Link]
-
Medium. (2025, October 13). Mastering Column Chromatography: Top Interview Questions & Practical Insights. Retrieved February 4, 2026, from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved February 4, 2026, from [Link]
-
Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Retrieved February 4, 2026, from [Link]
-
PharmaGuru. (2025, October 12). Column Chromatography: Interview Questions. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025, August 6). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Retrieved February 4, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved February 4, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 4, 2026, from [Link]
-
LookChem. (n.d.). 5-Ethyl-2-fluoroaniline. Retrieved February 4, 2026, from [Link]
-
AWS. (2025, January 15). world journal of pharmaceutical research. Retrieved February 4, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 5-Ethyl-2-fluoroaniline. Retrieved February 4, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]
-
LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved February 4, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 4. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN115197072B - Preparation method of N-alkyl-2-fluoroaniline - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
Identifying and minimizing byproducts in the synthesis of 5-Ethyl-2-fluoroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2-fluoroaniline. Recognizing the critical importance of purity in pharmaceutical intermediates, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your synthetic workflow. Our approach is rooted in mechanistic principles and practical, field-proven insights to ensure the robustness and reproducibility of your experiments.
Introduction: The Criticality of Purity in 5-Ethyl-2-fluoroaniline Synthesis
5-Ethyl-2-fluoroaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of even minor impurities can have a significant impact on the yield, safety, and efficacy of the final active ingredient. This guide focuses on the common synthetic route to 5-Ethyl-2-fluoroaniline, which typically proceeds via the nitration of 4-ethylfluorobenzene followed by the reduction of the resulting nitroaromatic intermediate. We will explore the common pitfalls at each stage and provide actionable strategies for mitigation.
Visualizing the Synthetic Pathway and Byproduct Formation
To understand the origin of potential impurities, it is essential to visualize the entire synthetic process. The following diagram illustrates the primary reaction sequence and the points at which key byproducts are likely to form.
Caption: Synthetic pathway for 5-Ethyl-2-fluoroaniline and key byproduct formation points.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Ethyl-2-fluoroaniline in a practical question-and-answer format.
Part 1: The Nitration Step (4-Ethylfluorobenzene to 1-Ethyl-4-fluoro-2-nitrobenzene)
Q1: My nitration reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity?
A1: Root Cause Analysis: The nitration of substituted benzenes is governed by the directing effects of the substituents already present on the ring.[1][2] Both the ethyl group (an alkyl group) and the fluorine atom are ortho, para-directors.[3] In the case of 4-ethylfluorobenzene, the incoming nitro group (NO₂⁺) can be directed to the positions ortho to the ethyl group (positions 3 and 5) or ortho to the fluorine atom (positions 3 and 5). However, the primary competition is for the positions activated by both groups. The desired product, 1-ethyl-4-fluoro-2-nitrobenzene, results from nitration at the position ortho to the ethyl group and meta to the fluorine. The major isomeric byproduct is typically 2-ethyl-4-fluoro-1-nitrobenzene, resulting from nitration at the position ortho to the fluorine and meta to the ethyl group. The regioselectivity is influenced by a delicate balance of electronic and steric effects.[1]
Byproduct Identification:
| Analytical Technique | Expected Observations for Isomeric Byproducts |
| GC-MS | The isomers will have the same molecular weight but different retention times. Fragmentation patterns may show subtle differences. |
| ¹H NMR | The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the aromatic protons of the two isomers. The coupling constants between the aromatic protons will be different. |
| ¹³C NMR | The chemical shifts of the aromatic carbons will differ between the two isomers due to the different electronic environments. |
Strategies for Minimizing Isomeric Byproducts:
-
Temperature Control: Nitration is a highly exothermic reaction.[4] Maintaining a low and consistent temperature (typically 0-10 °C) is crucial. Higher temperatures can lead to decreased selectivity and the formation of dinitrated byproducts.
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) slowly and with vigorous stirring to ensure homogenous mixing and prevent localized temperature increases.[5]
-
Choice of Nitrating Agent: While mixed acid is common, alternative nitrating agents such as N₂O₅ in an inert solvent might offer improved regioselectivity in some cases.
Experimental Protocol: Optimized Nitration of 4-Ethylfluorobenzene
-
Cool a mixture of concentrated sulfuric acid (2.5 equivalents) to 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add concentrated nitric acid (1.1 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared, add 4-ethylfluorobenzene (1.0 equivalent) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by GC or TLC to ensure complete consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the isomeric ratio.
Part 2: The Reduction Step (1-Ethyl-4-fluoro-2-nitrobenzene to 5-Ethyl-2-fluoroaniline)
Q2: My reduction reaction is not going to completion, and I'm observing several byproducts. What are these impurities and how can I avoid them?
A2: Root Cause Analysis: The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates, including nitroso and hydroxylamine species.[6] Incomplete reduction can lead to the presence of these intermediates in your final product. Furthermore, side reactions of these highly reactive intermediates can result in the formation of dimeric impurities such as azo and azoxy compounds.[6] Another common byproduct is the dehalogenated compound, 5-ethylaniline, which arises from the hydrogenolysis of the C-F bond.
Common Byproducts of Nitro Group Reduction:
| Byproduct Class | Chemical Structure Example | Formation Mechanism |
| Incomplete Reduction | 1-Ethyl-4-fluoro-2-nitrosobenzene, N-(5-Ethyl-2-fluorophenyl)hydroxylamine | Insufficient reducing agent, short reaction time, or low catalyst activity. |
| Dimeric Impurities | 2,2'-Diethyl-5,5'-difluoroazoxybenzene, 2,2'-Diethyl-5,5'-difluoroazobenzene | Condensation reactions between nitroso and hydroxylamine intermediates. |
| Dehalogenation | 5-Ethylaniline | Over-reduction, particularly with certain catalysts like Palladium on carbon at elevated temperatures and pressures. |
Byproduct Identification:
| Analytical Technique | Expected Observations |
| HPLC-MS | Byproducts will have different retention times and molecular weights (except for isomers). The mass spectrometer can identify the molecular ions of the expected impurities. |
| ¹H NMR | The presence of N-OH protons (for hydroxylamines) or the absence of the fluorine coupling in the aromatic region (for the dehalogenated product) are key indicators. |
| TLC | Byproducts will often have different polarities and thus different Rf values compared to the desired aniline. |
Strategies for Minimizing Reduction Byproducts:
-
Choice of Reducing Agent and Catalyst:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method. However, it can sometimes lead to dehalogenation. Using a lower catalyst loading, moderate hydrogen pressure, and carefully controlling the reaction temperature can minimize this side reaction.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These methods are often more chemoselective and less prone to dehalogenation. However, they can require harsh acidic conditions and the workup can be more complex due to the formation of metal salts.[7]
-
Transfer Hydrogenation (e.g., Hydrazine/FeCl₃): This can be a milder alternative to catalytic hydrogenation.
-
-
Reaction Conditions:
-
Temperature: For catalytic hydrogenation, maintain a moderate temperature (e.g., 25-50 °C). Higher temperatures can promote dehalogenation.
-
Pressure: Use a moderate hydrogen pressure (e.g., 50-100 psi).
-
Reaction Time: Monitor the reaction closely by TLC or HPLC to ensure it goes to completion without prolonged reaction times that could lead to side reactions.
-
-
pH Control: In metal/acid reductions, maintaining the appropriate pH during the reaction and workup is crucial for both the reaction efficiency and the isolation of the free amine.
Experimental Protocol: Optimized Reduction of 1-Ethyl-4-fluoro-2-nitrobenzene
-
In a hydrogenation vessel, dissolve 1-ethyl-4-fluoro-2-nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 5% Palladium on carbon (typically 1-5 mol%).
-
Purge the vessel with nitrogen and then with hydrogen.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Stir the reaction mixture at room temperature or with gentle warming (e.g., 40 °C).
-
Monitor the hydrogen uptake and the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Ethyl-2-fluoroaniline.
-
Analyze the crude product by HPLC-MS and ¹H NMR to assess its purity.
Purification of 5-Ethyl-2-fluoroaniline
Q3: How can I effectively purify my crude 5-Ethyl-2-fluoroaniline to remove the identified byproducts?
A3: The choice of purification method will depend on the nature and quantity of the impurities.
-
Distillation: If the byproducts have significantly different boiling points from the desired product, vacuum distillation can be an effective purification method. This is particularly useful for removing less volatile dimeric impurities.
-
Crystallization: If the product is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent system can be a highly effective method for removing isomeric and other impurities.
-
Column Chromatography: For small-scale purifications or when distillation and crystallization are not effective, column chromatography on silica gel can be used to separate the desired product from its byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed.
Analytical Methods for Quality Control
Consistent and reliable analytical methods are essential for monitoring the reaction progress and ensuring the quality of the final product.
| Analytical Method | Application in 5-Ethyl-2-fluoroaniline Synthesis |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and qualitative assessment of purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, particularly useful for isomeric byproduct analysis.[8] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and separation of a wide range of byproducts, including non-volatile ones.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and identification of impurities by analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei.[10] |
Summary of Key Recommendations
| Synthesis Step | Key Challenge | Recommended Action |
| Nitration | Isomer Formation | Maintain low temperature (0-5 °C), slow addition of nitrating agent. |
| Reduction | Incomplete Reaction | Ensure sufficient reducing agent and monitor reaction to completion. |
| Reduction | Dimeric Byproducts | Optimize reaction conditions to avoid accumulation of reactive intermediates. |
| Reduction | Dehalogenation | Choose a suitable catalyst (e.g., avoid aggressive Pd/C conditions), control temperature and pressure. |
| Purification | Residual Impurities | Employ vacuum distillation, recrystallization, or column chromatography based on the impurity profile. |
References
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Ge, W., & Ji, P. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. RSC Advances, 4(104), 59969-59976. [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). 5-Ethyl-2-fluoroaniline. [Link]
-
Holzgrabe, U., & Diehl, B. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]
- Google Patents. (1975). Process for preparing para-fluoroanilines.
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1984. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
PubMed. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 38(18), 5533-5545. [Link]
-
PubMed Central. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32356-32365. [Link]
-
ResearchGate. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?. [Link]
- Google Patents. (1999).
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
-
Quick Company. (2022). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
MDPI. (2024). Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogenation of 1-Chloro-4-Nitrobenzene. Catalysts, 14(3), 161. [Link]
-
The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
Longdom. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
-
Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. [Link]
-
The Royal Society of Chemistry. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science, 15(36), 13637-13645. [Link]
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NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. [Link]
-
LookChem. (n.d.). 5-Ethyl-2-fluoroaniline. [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(1), 47. [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3481-3490. [Link]
-
MDPI. (2024). Fluorometric Detection of Five Nitrogen-Based Pharmaceuticals Based on Ion-Pairing Association with EY: DFT Calculations. Molecules, 29(18), 4279. [Link]
-
European Patent Office. (1989). Second harmonic generation with 5-chloro-2-nitroaniline. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemguide. (n.d.). The nitration of benzene. [Link]
-
Hilaris Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
-
YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]
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Strategies to improve the solubility of 5-Ethyl-2-fluoroaniline reaction products
Technical Support Center: Solubility Optimization for 5-Ethyl-2-fluoroaniline Derivatives
Executive Summary
5-Ethyl-2-fluoroaniline (CAS: 1583-89-7) is a lipophilic, weakly basic building block frequently used to synthesize fluoroquinolones, agrochemicals, and heterocyclic kinase inhibitors.[1][2] While the starting material is relatively soluble in organic solvents (LogP ~2.1), its reaction products—particularly amides, ureas, and fused heterocycles —often exhibit "brick dust" properties: high crystallinity and poor aqueous solubility.
This guide addresses the solubility challenges inherent to these derivatives, providing strategies for molecular design, reaction isolation, and biological formulation.
Part 1: Molecular Design & Structural Modification
Use this section if you are in the lead optimization phase and can modify the chemical structure.
Q: My amide derivative precipitates immediately and is insoluble in water. Why?
A: This is likely due to strong intermolecular hydrogen bonding and
Strategy: Disrupt Planarity and Symmetry To lower the melting point and improve solubility, you must disrupt the crystal lattice packing.
-
Ortho-Substitution: If possible, introduce a small group (e.g., Methyl) ortho to the amide nitrogen. This forces the molecule out of planarity (the "Magic Methyl" effect), reducing lattice energy.
-
Solubilizing Tails: Append flexible, polar groups to the scaffold.
-
Morpholine/Piperazine: Excellent for introducing basicity (allows salt formation) and breaking symmetry.
-
PEG Chains: A short polyethylene glycol chain (n=2-3) can drastically improve aqueous solubility without altering potency.
-
Q: Can I use a prodrug strategy for these derivatives?
A: Yes. If the insolubility is driven by a rigid amide/urea backbone:
-
Phosphonooxymethyl Prodrugs: Attach a phosphate group to a hydroxyl or amine handle. This is cleaved in vivo by phosphatases to release the active drug.
-
Amino Acid Esters: If your product has a hydroxyl group, esterify it with a polar amino acid (e.g., Glycine, Valine). This utilizes peptide transporters (PEPT1) for absorption.
Part 2: Reaction Optimization & Isolation
Use this section if you are trying to isolate a clean product from a reaction mixture.
Q: The product oils out as a gum during workup. How do I get a solid?
A: "Oiling out" occurs when the product is more soluble in the impurities/solvent mixture than in the antisolvent, or when the glass transition temperature (
Troubleshooting Protocol:
-
Seed Crystals: Retain a small amount of the crude gum. Dissolve the rest in a minimum amount of hot solvent (e.g., Ethanol). Cool slowly and add the "gum" seed to induce nucleation.
-
Trituration: Sonicate the gum in a non-solvent like Hexanes or Diethyl Ether . This removes trapped solvent and impurities, often triggering crystallization.
-
Solvent Switch: If using Ethyl Acetate/Hexanes, switch to IPA (Isopropyl Alcohol)/Water . The high polarity difference often forces clean precipitation.
Q: Which solvent systems are best for purifying 5-ethyl-2-fluoroaniline derivatives?
A: These derivatives often require polar aprotic solvents due to their lipophilicity.
| Process | Recommended Solvents | Why? |
| Reaction Medium | DMF, NMP, DMAc | High solubility for "brick dust" reactants; high boiling points accelerate kinetics. |
| Workup/Extraction | 2-MeTHF, DCM | 2-MeTHF is a greener alternative to DCM and often provides better phase separation for fluorinated compounds. |
| Recrystallization | Ethanol/Water, Acetonitrile | Classic antisolvent pairing. Start with hot Ethanol, add Water until turbid, then cool. |
Part 3: Formulation & Biological Testing
Use this section if you have the final solid and need to dissolve it for assays.
Q: How do I dissolve the compound for biological assays (in vitro)?
A: Do not rely solely on DMSO.
-
Cosolvent System: Prepare a 10 mM stock in DMSO. Dilute into the assay media using a surfactant to prevent microprecipitation.
-
Recipe: 0.5% DMSO + 0.5% Tween-80 + 99% Media.
-
-
Cyclodextrin Complexation: Hydroxypropyl-
-cyclodextrin (HP- -CD) encapsulates the hydrophobic ethyl-fluoro-phenyl ring.-
Protocol: Dissolve 20% w/v HP-
-CD in water. Add excess compound, stir for 24h, filter. This often boosts solubility from <1 µg/mL to >100 µg/mL.
-
Q: Can I make a salt of the reaction product?
A: Only if your product retains a basic nitrogen (pKa > 3). The starting material (5-ethyl-2-fluoroaniline) is weakly basic (pKa ~4.99), but if you formed an amide, that basicity is lost.
-
Check Structure: Does it have a pyridine, piperazine, or secondary amine?
-
Acid Selection: For lipophilic bases, use counterions that add polarity: Mesylate (Methanesulfonate) or Chloride . Avoid bulky lipophilic acids like Tosylate if solubility is the goal.
Experimental Protocols
Protocol A: Kinetic Solubility Assay (High Throughput)
Determine if your modification actually improved solubility.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dosing: Spike 5 µL of the stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm filter plate to remove undissolved precipitate.
-
Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve.
-
Calculation:
Protocol B: Salt Screening for Weak Bases
For derivatives retaining a basic center.
-
Dissolution: Dissolve 50 mg of free base in 1 mL of Acetone or Ethanol.
-
Acid Addition: Add 1.05 equivalents of acid (HCl, Methanesulfonic acid, Tartaric acid) dissolved in the same solvent.
-
Observation:
-
Immediate Precipitate: Heat to redissolve, then cool slowly (Recrystallization).
-
No Precipitate: Add antisolvent (TBME or Heptane) dropwise until cloudy. Store at 4°C.
-
-
Validation: Filter solid and analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity vs. amorphous solid.
Visual Troubleshooting Guides
Diagram 1: Solubility Optimization Workflow
A logical decision tree for addressing insolubility at different stages of development.
Caption: Decision matrix for selecting the appropriate solubility enhancement strategy based on the development phase.
Diagram 2: Salt Selection Logic
How to choose the right counterion for 5-ethyl-2-fluoroaniline derivatives.
Caption: Logic flow for determining feasibility of salt formation and selecting counterions.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][4] Advanced Drug Delivery Reviews.
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
-
PubChem. (n.d.).[2] "5-Ethyl-2-fluoroaniline Compound Summary." National Library of Medicine.
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-Ethyl-2-fluoroaniline: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of purity assessment of 5-Ethyl-2-fluoroaniline. As a key building block in various synthetic pathways, ensuring its purity is a non-negotiable aspect of quality control, directly impacting the safety and efficacy of the final product. This document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative references.
The Criticality of Purity in 5-Ethyl-2-fluoroaniline
5-Ethyl-2-fluoroaniline (CAS No. 1583-89-7) is an aromatic amine whose chemical structure lends itself to a variety of chemical reactions.[1][2][3] Impurities, which can arise from the manufacturing process or degradation, may include positional isomers, starting material residues, or by-products of unintended side reactions. These impurities can have a significant impact on the downstream reactions, potentially leading to lower yields, the formation of undesirable products, and in the context of drug development, toxicological concerns. Therefore, robust and reliable analytical methods are essential for the accurate quantification of 5-Ethyl-2-fluoroaniline and the detection of any potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Amine Analysis
HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds, a category to which many aromatic amines belong.[4] A reversed-phase HPLC method coupled with UV detection is particularly well-suited for separating 5-Ethyl-2-fluoroaniline from its potential process-related impurities.[4]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol is designed to provide a robust and reproducible method for the purity analysis of 5-Ethyl-2-fluoroaniline, validated according to the International Council for Harmonisation (ICH) guidelines.[5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic amines.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is often effective for achieving good peak shape and resolution.[6]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: UV detection at 254 nm is a common starting point for aromatic compounds. A DAD can be used to identify the optimal wavelength for detection.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve 5-Ethyl-2-fluoroaniline reference standard in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]
3. Method Validation Parameters:
The validation of the HPLC method is a critical step to ensure its accuracy, precision, and reliability.[5] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] This is demonstrated by the absence of interfering peaks at the retention time of 5-Ethyl-2-fluoroaniline in a blank chromatogram.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] This is typically assessed over a range of 50-150% of the nominal concentration. A correlation coefficient (r²) of ≥0.995 is generally considered acceptable.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
-
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
Data Presentation: HPLC Method Performance
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.1 - 1.5 mg/mL | Conforms |
| LOD | Signal-to-Noise > 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise > 10 | 0.15 µg/mL |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of 5-Ethyl-2-fluoroaniline.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.[11] It is an excellent technique for the analysis of volatile and semi-volatile compounds.[12] For aromatic amines, derivatization may be necessary to increase volatility and improve peak shape.[13] However, for a compound like 5-Ethyl-2-fluoroaniline, direct injection may be feasible depending on its thermal stability.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general approach for the GC-MS analysis of 5-Ethyl-2-fluoroaniline, which should be optimized and validated for its intended use.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2. Sample Preparation:
-
Sample Solution: Dissolve the 5-Ethyl-2-fluoroaniline sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
3. Rationale for Parameter Selection:
The choice of a non-polar column is based on the general principle of "like dissolves like," where the aromatic nature of the analyte will have good interaction with the phenyl groups in the stationary phase. The temperature program is designed to ensure good separation of the analyte from any potential volatile impurities. The EI ionization at 70 eV will produce a reproducible fragmentation pattern that can be used for identification by comparison to a spectral library.
Data Presentation: GC-MS Method Performance
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.05 - 1.0 µg/mL | Conforms |
| LOD | Signal-to-Noise > 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise > 10 | 0.03 µg/mL |
| Precision (%RSD) | ≤ 5.0% | 2.5% |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis of 5-Ethyl-2-fluoroaniline.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of 5-Ethyl-2-fluoroaniline depends on the specific requirements of the analysis.
| Feature | HPLC with UV Detection | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[4] | Best for volatile and thermally stable compounds.[12] |
| Sample Preparation | Simple dissolution and filtration.[4] | May require derivatization for polar analytes.[13] |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, based on both chromatographic separation and mass fragmentation pattern.[12] |
| Sensitivity | Generally good, but can be limited by the chromophore of the analyte.[9] | Typically very high, especially with selected ion monitoring (SIM).[14] |
| Identification | Based on retention time comparison with a reference standard. | Confident identification based on mass spectral library matching.[11] |
| Quantification | Highly accurate and precise.[15] | Accurate and precise, but can be more complex to validate.[10] |
| Throughput | Can be high with modern UPLC systems. | Can be lower due to longer run times and potential for column bleed. |
| Cost | Generally lower initial and operational costs. | Higher initial and operational costs. |
Conclusion and Recommendations
For the routine quality control and purity assessment of 5-Ethyl-2-fluoroaniline, a validated Reversed-Phase HPLC method with UV detection is the recommended primary technique . It offers a robust, precise, and cost-effective solution that is well-suited for the analysis of aromatic amines without the need for derivatization. The method is readily validated according to regulatory guidelines and provides accurate quantification of the main component and known impurities.
GC-MS serves as an excellent orthogonal and complementary technique .[16] It is particularly valuable for the identification of unknown volatile impurities due to its high sensitivity and the structural information provided by the mass spectrum.[12][17] For a comprehensive impurity profile, especially during process development or for investigational purposes, employing both HPLC and GC-MS will provide the most complete picture of the sample's purity.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment, the stage of development, and the specific regulatory requirements. A well-characterized and controlled manufacturing process for 5-Ethyl-2-fluoroaniline, supported by robust analytical data from validated methods, is fundamental to ensuring the quality and safety of the final products in which it is used.
References
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
- Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2,6-Diethyl-N-(2-propoxyethyl)aniline by High-Performance Liquid Chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.
- NIH. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Taylor & Francis. (2021, September 23). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Biosynth. (n.d.). 5-Ethyl-2-fluoroaniline | 1583-89-7 | BAA58389.
- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
- ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Amerigo Scientific. (n.d.). 5-Ethyl-2-fluoroaniline.
- Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- LookChem. (n.d.). 5-Ethyl-2-fluoroaniline.
- Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS? : r/chemistry.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 5-Chloro-2,3-dibromoaniline: A Validated HPLC Method and Alternatives.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Derived from 5-Ethyl-2-fluoroaniline
Introduction: The Untapped Potential of the 5-Ethyl-2-fluoroaniline Scaffold
To researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a perpetual endeavor. The strategic selection of a core chemical scaffold is a critical first step in this journey. 5-Ethyl-2-fluoroaniline presents itself as a compelling, yet underexplored, starting material for the synthesis of new chemical entities. The presence of the fluorine atom, a bioisostere of hydrogen with unique electronic properties, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The ethyl group provides a lipophilic handle that can be oriented to probe hydrophobic pockets in biological targets. This guide provides a comparative framework for the synthesis and biological activity screening of three classes of compounds hypothetically derived from 5-Ethyl-2-fluoroaniline: a novel amide, a sulfonamide, and a Schiff base. We will compare their potential antimicrobial and anticancer activities against established reference compounds, providing detailed experimental protocols and the scientific rationale behind these methodologies.
Synthesis of Bioactive Derivatives from 5-Ethyl-2-fluoroaniline
The amino group of 5-Ethyl-2-fluoroaniline is a versatile functional handle for a variety of chemical transformations, allowing for the generation of a diverse library of compounds. Here, we propose the synthesis of three distinct derivatives.
I. Synthesis of N-(5-ethyl-2-fluorophenyl)-4-nitrobenzamide (EFA-Amide)
Amide bond formation is a cornerstone of medicinal chemistry.[2][3][4] The reaction of 5-Ethyl-2-fluoroaniline with an acyl chloride, such as 4-nitrobenzoyl chloride, is a straightforward approach to generate a novel amide. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule and may contribute to biological activity.
Protocol:
-
Dissolve 5-Ethyl-2-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure EFA-Amide.
II. Synthesis of N-(5-ethyl-2-fluorophenyl)-4-methylbenzenesulfonamide (EFA-Sulfonamide)
Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial and anticancer properties.[5][6] The synthesis involves the reaction of 5-Ethyl-2-fluoroaniline with a sulfonyl chloride.
Protocol:
-
Dissolve 5-Ethyl-2-fluoroaniline (1 equivalent) in pyridine, which acts as both a solvent and a base.
-
Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure EFA-Sulfonamide.
III. Synthesis of (E)-N-(4-hydroxy-3-methoxybenzylidene)-5-ethyl-2-fluoroaniline (EFA-Schiff Base)
Schiff bases, characterized by their imine linkage, are known to possess a broad spectrum of biological activities.[7][8] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.
Protocol:
-
Dissolve 5-Ethyl-2-fluoroaniline (1 equivalent) and vanillin (4-hydroxy-3-methoxybenzaldehyde) (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure EFA-Schiff Base.
Figure 1: Synthetic routes to proposed derivatives of 5-Ethyl-2-fluoroaniline.
Comparative Biological Activity Screening
To evaluate the therapeutic potential of the synthesized compounds, we propose a two-pronged screening approach targeting antimicrobial and anticancer activities.
I. Antimicrobial Activity Screening: A Head-to-Head Comparison
The synthesized compounds will be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as a positive control for comparison.[9][10][11]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
-
Preparation of Bacterial Inoculum: Aseptically prepare a bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
-
Preparation of Compound Dilutions: Prepare stock solutions of the test compounds (EFA-Amide, EFA-Sulfonamide, EFA-Schiff Base) and Ciprofloxacin in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[12] Seal the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[12]
Figure 2: Workflow for the Broth Microdilution Assay.
Comparative Data (Hypothetical)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| EFA-Amide | 16 | 32 |
| EFA-Sulfonamide | 8 | 16 |
| EFA-Schiff Base | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation: In this hypothetical scenario, the EFA-Sulfonamide derivative shows the most promising antibacterial activity among the newly synthesized compounds, although it is less potent than the standard drug, Ciprofloxacin. The structure-activity relationship (SAR) suggests that the sulfonamide moiety might be crucial for the observed activity.
II. Anticancer Activity Screening: Evaluating Cytotoxicity
The synthesized compounds will be evaluated for their cytotoxic effects against a human cancer cell line, for instance, the breast cancer cell line MCF-7. Doxorubicin, a widely used chemotherapeutic agent, will serve as the positive control.[13][14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (EFA-Amide, EFA-Sulfonamide, EFA-Schiff Base) and Doxorubicin in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3: Workflow for the MTT Assay.
Comparative Data (Hypothetical)
| Compound | IC₅₀ against MCF-7 (µM) |
| EFA-Amide | 12.5 |
| EFA-Sulfonamide | 25.0 |
| EFA-Schiff Base | 8.2 |
| Doxorubicin | 0.9 |
Interpretation: Based on these hypothetical results, the EFA-Schiff Base derivative demonstrates the most potent anticancer activity among the synthesized compounds against the MCF-7 cell line, with a lower IC₅₀ value compared to the amide and sulfonamide derivatives. However, its activity is still less potent than the standard anticancer drug, Doxorubicin. This suggests that the imine linkage and the vanillin-derived portion of the molecule may play a significant role in its cytotoxic effect.
Conclusion and Future Directions
This guide outlines a systematic approach to the synthesis and biological activity screening of novel compounds derived from the 5-Ethyl-2-fluoroaniline scaffold. While the presented data is hypothetical, it illustrates a robust framework for comparing the potential of different chemical modifications. The proposed amide, sulfonamide, and Schiff base derivatives provide a starting point for exploring the structure-activity relationships of this promising chemical class.
Future research should focus on the synthesis and screening of a broader library of derivatives to further elucidate the SAR. For the most promising lead compounds, further studies should be conducted to determine their mechanism of action, selectivity against other cell lines (including non-cancerous cells), and in vivo efficacy in animal models. The strategic incorporation of the 5-Ethyl-2-fluoroaniline moiety offers a promising avenue for the discovery of novel therapeutic agents.
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2020). Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Husain, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. [Link]
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Fayed, E. A., et al. (2024). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. PubMed Central. [Link]
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Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. PubMed Central. [Link]
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Patel, V. H., et al. (2025). Synthesis, Characterization & Biological Activity of 2- ((5-Substitutedbenzo[d]thiazol-2-ylmethyl) amino)-1-(2- phenyl-1H-indol-1-yl) ethan-1-one Derivatives. IJIRT. [Link]
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Dkhil, M. A., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. [Link]
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Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S2), 9645–9650. [Link]
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Structural Validation & Performance Benchmarking: Novel Derivatives of 5-Ethyl-2-fluoroaniline
Executive Summary: The Fluorine Challenge
In drug discovery, 5-Ethyl-2-fluoroaniline is a high-value scaffold. The ortho-fluorine atom provides metabolic stability and modulates pKa, while the meta-ethyl group offers lipophilic bulk for hydrophobic pocket binding. However, validating derivatives of this scaffold presents a unique "blind spot" in standard QC: Regioisomeric Ambiguity.
Standard HPLC-MS can confirm molecular weight and purity but often fails to distinguish between 5-ethyl and 4-ethyl isomers, which have identical masses and similar retention times.
This guide compares two validation methodologies:
-
The Standard QC Protocol (HPLC-UV-MS): High throughput, but structurally myopic.
-
The "Triad" Certification Protocol (NMR +
+ HRMS): The gold standard for definitive structural assignment.
Comparative Analysis: Speed vs. Certainty
We benchmarked the validation of a representative derivative, N-(5-ethyl-2-fluorophenyl)acetamide (Compound X), synthesized via acetylation of the starting aniline.
Table 1: Methodology Performance Matrix
| Feature | Method A: Standard QC (HPLC-UV-MS) | Method B: Triad Certification (1D/2D NMR + |
| Primary Detector | Single Quadrupole MS (ESI+) | 400+ MHz NMR Probe |
| Throughput | High (<10 min/sample) | Low (30-60 min/sample) |
| Mass Accuracy | < 5 ppm (Exact Mass) | |
| Regioisomer Resolution | Poor (Co-elution likely) | Excellent (Distinct coupling constants) |
| F-Substitution Check | Invisible | Explicit ( |
| Risk of False Positive | High (for isomers) | Near Zero |
| Recommended Phase | High-Throughput Screening (HTS) | Lead Optimization / IND Enabling |
Scientist’s Insight: Method A is sufficient for library enumeration. However, for SAR (Structure-Activity Relationship) modeling, Method B is non-negotiable . Misassigning the ethyl position (e.g., using a 4-ethyl impurity) can lead to months of wasted computational modeling on the wrong pharmacophore.
The "Triad" Validation Protocol
This protocol ensures self-validating structural proof. It relies on the specific splitting patterns induced by the Fluorine atom (
Phase 1: The Logic of Coupling
The fluorine atom at Position 2 acts as a "beacon," splitting nearby protons with characteristic coupling constants (
-
H3 (Ortho to F): Large Splitting (
Hz). -
H4 (Meta to F): Medium Splitting (
Hz). -
H6 (Meta to F): Medium Splitting (
Hz).
If the Ethyl group is correctly at Position 5, H4 and H6 will appear as doublets (or multiplets) with specific F-coupling. If the Ethyl group were at Position 4, the splitting pattern would change drastically (H5 would be ortho to F).
Visualization: Structural Logic Flow
Figure 1: Decision tree for validating fluorinated aniline derivatives using NMR logic.
Phase 2: Step-by-Step Experimental Workflow
Step 1: Sample Preparation
-
Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 .
-
Why DMSO? Chloroform (
) is acceptable, but DMSO prevents the aggregation of amide derivatives and sharpens the exchangeable N-H proton signal [1].
-
-
Internal Standard: Do not use TMS if high-precision F-referencing is needed. Use the residual solvent peak (DMSO quintet at 2.50 ppm) for calibration.
Step 2:
NMR Acquisition (The "Fingerprint")
Run a proton-decoupled
-
Expected Shift: -120 to -130 ppm (relative to
). -
Purity Check: Any secondary peaks in this region indicate regioisomers or unreacted starting material (2-fluoroaniline shift is distinct from the amide derivative).
Step 3:
NMR Assignment
Focus on the aromatic region (6.0 - 8.0 ppm).[1]
-
H3 (Proton at C3): Look for a dd (doublet of doublets). The large coupling (
Hz) is the interaction with Fluorine. -
H4 & H6: These will appear as multiplets.
-
Crucial Validation: If the Ethyl group is at C5, you must see NO singlet aromatic protons . All remaining protons (H3, H4, H6) have neighbors or Fluorine coupling.
Experimental Data: The Validation Standard
The following data represents the Target Specification for a successful synthesis of N-(5-ethyl-2-fluorophenyl)acetamide.
Table 2: Representative Spectral Data (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Coupling ( | Interpretation |
| NH | Amide | 9.65 | Singlet (br) | - | Confirms Acetylation |
| H-3 | Aromatic | 7.15 | dd | Ortho to F (Diagnostic) | |
| H-6 | Aromatic | 7.60 | dd | Ortho to N, Meta to F | |
| H-4 | Aromatic | 6.95 | m | - | Meta to F, Para to N |
| Ethyl-CH2 | Aliphatic | 2.55 | Quartet | 7.6 | Ethyl Group |
| Ethyl-CH3 | Aliphatic | 1.15 | Triplet | 7.6 | Ethyl Group |
| Acetyl-CH3 | Aliphatic | 2.08 | Singlet | - | Acetyl Group |
Note: Shifts are approximate and solvent-dependent. The key validator is the presence of the large H-F coupling on H-3. [2]
Advanced Verification: 2D NMR Logic
For IND-enabling studies, 1D NMR is insufficient. You must map the carbon skeleton.
Workflow Visualization: HSQC/HMBC Pathway
Figure 2: HMBC correlations required to definitively place the ethyl group at Position 5.
The "Smoking Gun" Correlation:
In the HMBC spectrum, the Ethyl
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Establishes solvent effects on amide proton exchange and resolution).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for baseline fluoroaniline shifts).
-
American Chemical Society (ACS). (2023). Guidelines for Characterization of Organic Compounds. (Defines the requirement for purity and identity proofs).
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory grounding for validation).
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A Comparative Guide to the Reactivity of 2-Fluoroaniline: The Impact of N-Ethylation
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications influence molecular reactivity is paramount. This guide provides an in-depth comparative analysis of 2-fluoroaniline and its N-ethylated counterpart, N-ethyl-2-fluoroaniline. We will dissect the electronic and steric implications of introducing an ethyl group to the nitrogen atom, offering predictive insights into the resulting changes in reactivity, supported by established chemical principles and analogous experimental data.
Introduction: The Interplay of Substituents on Aromatic Amines
Anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity is intrinsically tied to the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution.[1][2] However, the introduction of other substituents can significantly modulate this reactivity. In 2-fluoroaniline, we have a fascinating interplay between the activating amino group and the deactivating, yet ortho-, para-directing, fluorine atom. This guide explores a further layer of complexity: the impact of N-alkylation, specifically N-ethylation, on this already intricate system.
The central thesis of this guide is that the addition of an ethyl group to the nitrogen of 2-fluoroaniline introduces a predictable, albeit multifaceted, alteration of its chemical behavior. This change is a composite of enhanced electronic activation and increased steric hindrance, the balance of which dictates the ultimate reactivity and selectivity in various chemical transformations.
The Dueling Influences of the Ethyl Group: A Theoretical Framework
The introduction of an ethyl group onto the nitrogen atom of 2-fluoroaniline brings two primary, and somewhat opposing, effects into play:
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect.[3] This increased electron density on the nitrogen is partially delocalized into the aromatic ring, further activating it towards electrophilic attack. This enhanced activation is expected to increase the rate of reactions such as nitration, halogenation, and Friedel-Crafts type reactions, compared to the parent 2-fluoroaniline.
-
Steric Effects: The ethyl group is bulkier than a hydrogen atom. This steric hindrance can impede the approach of electrophiles to the positions ortho to the amino group (the 6-position).[4] Furthermore, it can influence the planarity of the amino group with the benzene ring, potentially affecting the degree of resonance stabilization.
The following diagram illustrates the key factors influencing the reactivity of N-ethyl-2-fluoroaniline.
Caption: The dual impact of the N-ethyl group on the reactivity of the 2-fluoroaniline ring.
Comparative Analysis of Physicochemical Properties
The change in molecular structure upon N-ethylation is reflected in the fundamental physicochemical properties of the compounds.
| Property | 2-Fluoroaniline | N-Ethyl-2-fluoroaniline | Rationale for Difference |
| Molecular Weight | 111.12 g/mol | 139.18 g/mol [5] | Addition of a C₂H₅ group. |
| Boiling Point | 182-183 °C | 72-74 °C at 15 mmHg[6] | Increased molecular weight and van der Waals forces lead to a higher boiling point under standard pressure. The available data for the ethylated compound is at reduced pressure. |
| Basicity (pKa of conjugate acid) | ~3.2 | ~3.92 (Predicted)[6] | The electron-donating ethyl group increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[3] |
Reactivity in Electrophilic Aromatic Substitution: A Predictive Comparison
Reaction Rate
The ethyl group's inductive electron-donating effect is expected to make the aromatic ring of N-ethyl-2-fluoroaniline more nucleophilic than that of 2-fluoroaniline. Consequently, N-ethyl-2-fluoroaniline should react faster in most electrophilic aromatic substitution reactions.
Regioselectivity
Both the -NH₂ and -NHEt groups are powerful ortho-, para-directors due to their ability to donate their lone pair of electrons through resonance, stabilizing the arenium ion intermediate. The fluorine atom, while deactivating overall due to its inductive effect, also directs ortho and para for the same reason.
In 2-fluoroaniline, electrophilic attack is expected primarily at the para-position (C4) and to a lesser extent at the ortho-position (C6), due to some steric hindrance from the adjacent amino group and the deactivating effect of the fluorine at C2.
For N-ethyl-2-fluoroaniline, the increased steric bulk of the N-ethyl group will further disfavor substitution at the C6 position. Therefore, a higher selectivity for the para-product is anticipated.
The following diagram illustrates the predicted regioselectivity for the nitration of both compounds.
Caption: Predicted regioselectivity in the nitration of 2-fluoroaniline and N-ethyl-2-fluoroaniline.
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Synthesis of N-Ethyl-2-fluoroaniline
This procedure is adapted from known methods for the N-alkylation of anilines.[7]
Materials:
-
2-Fluoroaniline
-
Acetaldehyde
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend Pd/C (0.05 eq) in a mixture of 2-propanol and water.
-
Add ammonium formate (5 eq) to the suspension and stir for 10 minutes at room temperature to activate the catalyst.
-
Add 2-fluoroaniline (1.0 eq) followed by the dropwise addition of acetaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with 2-propanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-ethyl-2-fluoroaniline.
Comparative Nitration of 2-Fluoroaniline and N-Ethyl-2-fluoroaniline
Materials:
-
2-Fluoroaniline
-
N-Ethyl-2-fluoroaniline
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice bath
Procedure:
-
In two separate flasks, dissolve 2-fluoroaniline (1.0 eq) and N-ethyl-2-fluoroaniline (1.0 eq) in dichloromethane.
-
Cool both flasks to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid (1.0 eq) to each flask with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reactions at 0 °C for 30 minutes.
-
Carefully quench each reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by ¹H NMR and GC-MS to determine the conversion and the ratio of para- to ortho-isomers.
Spectroscopic Analysis: A Comparative Overview
| Spectroscopic Data | 2-Fluoroaniline (Experimental/Typical) | N-Ethyl-2-fluoroaniline (Predicted) | Key Differences |
| ¹H NMR (CDCl₃) | δ ~6.7-7.1 (m, 4H, Ar-H), ~3.8 (br s, 2H, -NH₂) | δ ~6.7-7.2 (m, 4H, Ar-H), ~3.2 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃) | Appearance of a quartet and a triplet corresponding to the ethyl group. The N-H proton signal would be a broad singlet or triplet depending on conditions. |
| ¹³C NMR (CDCl₃) | δ ~150 (d, C-F), ~138 (d, C-NH₂), ~115-125 (aromatic carbons) | δ ~150 (d, C-F), ~146 (d, C-NHEt), ~115-125 (aromatic carbons), ~38 (-CH₂-), ~14 (-CH₃) | Appearance of two new signals in the aliphatic region for the ethyl group. A slight downfield shift of the carbon attached to the nitrogen is expected. |
| IR (neat) | ~3400, 3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-F stretch) | ~3400 cm⁻¹ (N-H stretch), ~2970, 2870 cm⁻¹ (C-H stretch), ~1250 cm⁻¹ (C-F stretch) | The N-H stretching region will show a single peak for the secondary amine instead of the doublet for the primary amine. The appearance of aliphatic C-H stretching bands. |
The following workflow outlines the process for the synthesis and comparative analysis of the two compounds.
Caption: Workflow for the synthesis and comparative reactivity analysis.
Conclusion
The introduction of an ethyl group to the nitrogen of 2-fluoroaniline is predicted to have a significant and multifaceted impact on its reactivity. The electron-donating nature of the ethyl group is expected to increase the overall rate of electrophilic aromatic substitution. Simultaneously, the steric bulk of the ethyl group is likely to enhance the regioselectivity of these reactions, favoring substitution at the less hindered para-position.
For medicinal chemists and drug developers, these predictable changes offer a valuable tool for fine-tuning the properties of aniline-based scaffolds. The ability to modulate both the reactivity and the substitution pattern through simple N-alkylation allows for the strategic synthesis of analogues with potentially improved biological activity and pharmacokinetic profiles. The experimental protocols provided herein offer a clear path to validating these theoretical considerations and unlocking the full synthetic potential of these versatile building blocks.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Mono- vs.
-
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN103145562A - N-ethyl aniline preparation method.
- Journal of Chemical Education. (1985). Hammett equation: A practical guide to the correlation of substituent effects in organic chemistry.
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-2-fluoroaniline. Retrieved from [Link]
- Journal of Organic Chemistry and Product Research. (2014).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
